molecular formula C7H15NO4 B013688 N-Methylmoranoline CAS No. 69567-10-8

N-Methylmoranoline

Cat. No.: B013688
CAS No.: 69567-10-8
M. Wt: 177.20 g/mol
InChI Key: AAKDPDFZMNYDLR-XZBKPIIZSA-N
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Description

N-Methyldeoxynojirimycin has been reported in Morus alba, Homo sapiens, and other organisms with data available.
glucosidase inhibito

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKDPDFZMNYDLR-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875703
Record name N-Methyldeoxynojirimycin
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-10-8
Record name N-Methyl-1-deoxynojirimycin
Source CAS Common Chemistry
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Record name N-Methyldeoxynojirimycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldeoxynojirimycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLDEOXYNOJIRIMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylmoranoline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is a potent inhibitor of α-glucosidase enzymes. As a derivative of moranoline (1-deoxynojirimycin), a naturally occurring iminosugar found in mulberry leaves and other plants, this compound holds significant therapeutic potential, particularly in the management of metabolic disorders such as type 2 diabetes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its enzymatic inhibition, cellular effects, and influence on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of α-glucosidase enzymes. These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.

Enzyme Kinetics and Inhibitory Potency

While specific kinetic data for this compound is not extensively published, studies on a series of N-alkyl-1-deoxynojirimycin derivatives provide valuable insights into its inhibitory potential. These studies consistently demonstrate a competitive inhibition model.

A kinetic study of novel N-alkyl-1-deoxynojirimycin derivatives revealed that these compounds are competitive inhibitors of α-glucosidase.[1][2] For instance, certain derivatives exhibited potent inhibitory activity with Ki values in the micromolar range.[1][2] The inhibitory constants (Ki) for some of the most active N-alkyl derivatives were found to be 10 µM, 52 µM, and 150 µM, respectively, indicating a strong binding affinity to the enzyme's active site.[1][2]

The table below summarizes the α-glucosidase inhibitory activities of various N-alkyl-1-deoxynojirimycin derivatives, providing a comparative context for the expected potency of this compound.

CompoundIC50 (µM)Inhibition TypeKi (µM)Reference
Acarbose (standard)822.0 ± 1.5--[1]
1-Deoxynojirimycin (parent compound)222.4 ± 0.5Competitive-[1]
N-Alkyl-1-deoxynojirimycin Derivative 130.0 ± 0.6Competitive10[1]
N-Alkyl-1-deoxynojirimycin Derivative 2160.5 ± 0.6Competitive52[1]
N-Alkyl-1-deoxynojirimycin Derivative 3559.3 ± 0.28Competitive150[1]

Note: The derivative numbering is for illustrative purposes based on the cited study.

The competitive nature of this inhibition is a key aspect of its mechanism. This compound, with its structural similarity to the natural substrate (a monosaccharide), binds to the active site of the α-glucosidase enzyme, thereby preventing the binding and subsequent hydrolysis of dietary carbohydrates.

G cluster_0 Enzyme Active Site Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex Substrate (Carbohydrate) Substrate (Carbohydrate) Substrate (Carbohydrate)->Enzyme Binds to This compound This compound This compound->Enzyme Competitively Binds to Enzyme-Substrate Complex->Enzyme Releases Products (Glucose) Products (Glucose) Enzyme-Substrate Complex->Products (Glucose) Hydrolysis Enzyme-Inhibitor Complex->Enzyme Reversible

Competitive Inhibition of α-Glucosidase by this compound.

Cellular Effects: Beyond the Gut

The inhibitory action of this compound is not confined to intestinal α-glucosidases. As a small, cell-permeable molecule, it can also affect intracellular α-glucosidases, particularly those located in the endoplasmic reticulum (ER).

Inhibition of N-linked Oligosaccharide Processing

ER-resident α-glucosidases I and II play a critical role in the quality control of glycoprotein folding. These enzymes are responsible for trimming glucose residues from N-linked oligosaccharides of newly synthesized glycoproteins. Inhibition of these enzymes by deoxynojirimycin analogues, such as N-butyl- and N-nonyl-DNJ, has been shown to disrupt this process.[3][4] This leads to the accumulation of glucosylated glycoproteins in the ER, which can affect their proper folding and subsequent trafficking.[3][4] This disruption in glycoprotein processing is also a key mechanism for the antiviral activity of some iminosugars.

G cluster_0 Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase I Glucosidase I Glc3Man9GlcNAc2->Glucosidase I Substrate Glucosidase II Glucosidase II Glucosidase I->Glucosidase II Product fed to Man9GlcNAc2 Man9GlcNAc2 Glucosidase II->Man9GlcNAc2 Final Product Properly Folded Glycoprotein Properly Folded Glycoprotein Man9GlcNAc2->Properly Folded Glycoprotein Leads to This compound This compound This compound->Glucosidase I Inhibits This compound->Glucosidase II Inhibits

Inhibition of ER α-Glucosidases and Glycoprotein Processing.

Modulation of Intracellular Signaling Pathways

Recent research on 1-deoxynojirimycin, the parent compound of this compound, has unveiled its ability to modulate key intracellular signaling pathways, suggesting a broader range of cellular effects beyond direct enzyme inhibition.

Activation of the PI3K/AKT Signaling Pathway

Studies have shown that 1-deoxynojirimycin can alleviate insulin resistance by activating the insulin signaling pathway, specifically the PI3K/AKT pathway, in skeletal muscle.[5] This activation leads to increased phosphorylation of AKT and PI3K, which in turn promotes the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake.[5] Given the structural similarity, it is highly probable that this compound shares this ability to positively modulate insulin signaling.

Upregulation of the NRF2/OGG1 Antioxidant Pathway

1-Deoxynojirimycin has also been demonstrated to mitigate high-glucose-induced oxidative DNA damage by activating the NRF2/OGG1 signaling pathway.[6] It promotes the phosphorylation and activation of AKT, which subsequently leads to the upregulation of the transcription factor NRF2.[6] NRF2 then enhances the expression of antioxidant enzymes and DNA repair enzymes like 8-oxoguanine DNA glycosylase (OGG1).[6] This suggests a potential role for this compound in cellular protection against oxidative stress.

G cluster_0 Cellular Signaling This compound This compound AKT AKT This compound->AKT Activates PI3K PI3K AKT->PI3K Activates NRF2 NRF2 AKT->NRF2 Activates GLUT4 Translocation GLUT4 Translocation PI3K->GLUT4 Translocation Promotes OGG1 OGG1 NRF2->OGG1 Upregulates Antioxidant Response Antioxidant Response NRF2->Antioxidant Response Upregulates DNA Repair DNA Repair OGG1->DNA Repair Enhances

Postulated Signaling Pathways Modulated by this compound.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to wells containing either the test compound, positive control, or buffer (for control).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of pNPG to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Start Start Prepare Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffers Start->Prepare Reagents Plate Setup Add Enzyme and Inhibitor to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Reaction Initiation Add pNPG Substrate Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Add Sodium Carbonate Incubation->Reaction Termination Measurement Read Absorbance at 405 nm Reaction Termination->Measurement Data Analysis Calculate % Inhibition and IC50 Value Measurement->Data Analysis End End Data Analysis->End

Workflow for the In Vitro α-Glucosidase Inhibition Assay.

Conclusion

This compound exerts its primary therapeutic effect through the competitive inhibition of α-glucosidase enzymes, leading to delayed carbohydrate digestion and a reduction in postprandial hyperglycemia. Beyond this intestinal action, its ability to permeate cells and inhibit intracellular α-glucosidases involved in glycoprotein processing suggests a wider range of biological activities. Furthermore, emerging evidence on its parent compound, 1-deoxynojirimycin, points towards the modulation of crucial cellular signaling pathways such as PI3K/AKT and NRF2/OGG1, indicating potential roles in improving insulin sensitivity and protecting against oxidative stress. This multifaceted mechanism of action underscores the potential of this compound as a valuable therapeutic agent and warrants further investigation to fully elucidate its clinical applications.

References

N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Methylmorpholine (NMM), a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical development. This document offers a compilation of its core properties, detailed experimental methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties of N-Methylmorpholine

N-Methylmorpholine, a colorless liquid with a characteristic amine odor, is a crucial building block and catalyst in numerous chemical reactions. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Melting Point -66 °C[1]
Boiling Point 115-116 °C[1]
pKa of Conjugate Acid 7.38[1]
logP (Octanol-Water) -0.32[3]
Water Solubility Miscible[4]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, and ethyl acetate.[2][4]
Density 0.92 g/mL at 25 °C[1]
Refractive Index 1.435 at 20 °C[3]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of N-Methylmorpholine.

Determination of Melting Point

The melting point of N-Methylmorpholine, being a low-melting solid, can be determined using a standard capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Sealed capillary tubes

  • Low-temperature thermometer

Procedure:

  • A sample of N-Methylmorpholine is solidified by cooling it below its melting point.

  • A small amount of the solidified sample is introduced into a capillary tube, which is then sealed.[3]

  • The capillary tube is placed in the heating block of the melting point apparatus.[5]

  • The sample is heated at a controlled rate.[5]

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][6] For a pure compound, this range should be narrow.[7]

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of N-Methylmorpholine can be determined by potentiometric titration.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known concentration of N-Methylmorpholine solution is prepared in deionized water.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with the standardized HCl solution, and the pH is recorded after each addition of the titrant.[8][9]

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.[10]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Apparatus:

  • Separatory funnel

  • Mechanical shaker

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • n-Octanol and deionized water

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known concentration of N-Methylmorpholine is dissolved in the water-saturated octanol or octanol-saturated water.

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken for a set period to allow for partitioning of the N-Methylmorpholine between the two phases.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of N-Methylmorpholine in each phase is determined by HPLC.[11]

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis of N-Methylmorpholine

N-Methylmorpholine can be synthesized through various methods. A common industrial method involves the reaction of methylamine with diethylene glycol.[1]

Reaction: Diethylene glycol reacts with methylamine over a catalyst at elevated temperature and pressure to yield N-Methylmorpholine.[4][12]

A simplified workflow for this synthesis is depicted below.

SynthesisWorkflow reagents Diethylene Glycol + Methylamine reactor High-Pressure Reactor (Catalyst, Heat, Pressure) reagents->reactor separation Separation (e.g., Distillation) reactor->separation product N-Methylmorpholine separation->product byproducts Byproducts separation->byproducts

Synthesis Workflow for N-Methylmorpholine

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways in which N-Methylmorpholine acts as a direct signaling molecule. Its biological relevance primarily stems from its use as a building block in the synthesis of various biologically active compounds and as a catalyst in the production of pharmaceuticals.[2][13] For instance, it is used in the synthesis of certain antibiotics and muscle relaxants.[2]

The N-oxide derivative, N-Methylmorpholine N-oxide (NMMO), is a well-known oxidant in organic synthesis and is used as a solvent for cellulose in the Lyocell process.[14][15][16] While the biotransformation of NMMO to N-methylmorpholine by certain bacteria has been reported, this represents a metabolic pathway rather than a signaling cascade.

Further research is required to elucidate any potential direct roles of N-Methylmorpholine in cellular signaling.

References

N-Methylmoranoline: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline (NMM), also known as N-methyl-1-deoxynojirimycin (N-Me-DNJ), is a potent α-glucosidase inhibitor that has been the subject of significant research interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. As a derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, NMM exhibits a modified pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development workflow to serve as a valuable resource for researchers in the field.

Introduction

The global prevalence of type 2 diabetes mellitus has necessitated the development of novel therapeutic strategies. One established approach is the inhibition of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in postprandial hyperglycemia.

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a well-characterized and potent α-glucosidase inhibitor.[1] However, its therapeutic potential is sometimes limited by its physicochemical properties. This has led to the exploration of various DNJ derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. This compound, the N-methylated analog of DNJ, represents one such derivative that has demonstrated promising characteristics as an α-glucosidase inhibitor.

Discovery and Synthesis

The discovery of this compound is rooted in the extensive research on 1-deoxynojirimycin and its derivatives. Early studies focused on modifying the structure of DNJ to investigate structure-activity relationships. The synthesis of N-alkylated DNJ derivatives, including this compound, has been achieved through various synthetic routes, typically starting from 1-deoxynojirimycin.

General Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

A common synthetic approach involves the reductive amination of 1-deoxynojirimycin with an appropriate aldehyde or ketone. For the synthesis of this compound, formaldehyde is used as the carbonyl compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: 1-deoxynojirimycin is dissolved in a suitable solvent, such as methanol.

  • Addition of Reagents: An aqueous solution of formaldehyde is added to the DNJ solution, followed by the addition of a reducing agent, such as sodium borohydride or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The solvent is evaporated under reduced pressure. The residue is then purified using techniques like ion-exchange chromatography or silica gel column chromatography to yield pure this compound.

Mechanism of Action

This compound exerts its primary therapeutic effect by competitively inhibiting α-glucosidase enzymes in the small intestine. This inhibition slows down the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and mitigating postprandial blood glucose spikes.

α-Glucosidase Inhibition

The inhibitory activity of this compound against α-glucosidases has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of inhibition.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: Various concentrations of this compound are pre-incubated with the α-glucosidase solution for a short period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. Acarbose is often used as a positive control.[2]

Kinetic Studies

Kinetic studies are performed to understand the mode of enzyme inhibition. Lineweaver-Burk plots are commonly used to distinguish between competitive, non-competitive, and uncompetitive inhibition. Studies on N-alkylated DNJ derivatives have often shown a competitive mode of inhibition for α-glucosidase.[3]

Experimental Protocol: Enzyme Inhibition Kinetics

  • Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (pNPG).

  • Data Collection: The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations.

  • Lineweaver-Burk Plot: The data is plotted as 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

  • Analysis: The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition. For competitive inhibition, the lines intersect on the y-axis. The inhibition constant (Ki) can be calculated from these plots.

Preclinical Development

The preclinical development of this compound has involved in vitro and in vivo studies to assess its efficacy and pharmacokinetic profile.

In Vitro Studies

Comparative studies of N-alkylated 1-deoxynojirimycin derivatives have provided valuable insights into the structure-activity relationship. The length and nature of the N-alkyl chain can significantly influence the inhibitory potency against different glycosidases.

Table 1: Comparative α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives

Compound Alkyl Chain IC50 (µM) vs. α-glucosidase Reference
1-Deoxynojirimycin (DNJ) H 222.4 ± 0.5 [3]
This compound (N-Me-DNJ) CH3 Data not consistently reported in comparative studies
N-Ethyl-DNJ C2H5 >2000 [3]
N-Propyl-DNJ C3H7 1000 ± 0.5 [3]
N-Butyl-DNJ C4H9 559.3 ± 0.28 [3]

| Acarbose (Standard) | - | 822.0 ± 1.5 |[3] |

Note: Specific IC50 values for this compound are not consistently available in direct comparative studies with a homologous series under identical experimental conditions.

In Vivo Studies

In vivo studies in animal models of diabetes are crucial for evaluating the therapeutic potential of this compound. These studies typically assess the effect of the compound on postprandial blood glucose levels after a carbohydrate challenge.

Experimental Protocol: Oral Carbohydrate Tolerance Test in a Diabetic Rat Model

  • Animal Model: A diabetic rat model is established, often by inducing diabetes with streptozotocin (STZ).

  • Dosing: The diabetic rats are fasted overnight and then administered this compound orally at various doses. A control group receives the vehicle.

  • Carbohydrate Challenge: After a set period (e.g., 30 minutes), a carbohydrate load (e.g., sucrose or starch solution) is administered orally to all animals.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate challenge.

  • Data Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for the blood glucose concentration-time profile is calculated to assess the overall effect on postprandial hyperglycemia.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Limited pharmacokinetic data is available for this compound, often in comparison to other N-alkylated DNJ derivatives.

Table 2: Comparative Pharmacokinetic Parameters of this compound and N-Benzyl-deoxynojirimycin in Rats

Parameter This compound (MedNM) N-Benzyl-deoxynojirimycin (BndNM)
Elimination Half-life (t1/2) 32 min 69 min
Steady-state Distribution Volume (Vss) 164 mL 322 mL
Clearance (CL) 6.3 mL/min 4.0 mL/min
Oral Bioavailability - 100%

| n-octanol/Krebs partition coefficient | 0.004 | 0.28 |

Source: Adapted from a study comparing the N-methyl and N-benzyl analogs of 1-deoxynojirimycin.[3]

Visualizing the Core Concepts

Signaling Pathway

While the primary mechanism of this compound is the direct inhibition of α-glucosidase, its downstream effects on glucose metabolism can be linked to broader cellular signaling pathways. For instance, by reducing the influx of glucose into the bloodstream, it can indirectly influence insulin signaling and the activity of key metabolic regulators like AMP-activated protein kinase (AMPK). However, direct modulation of these pathways by this compound has not been extensively documented. The following diagram illustrates the general context of glucose metabolism and the point of intervention for α-glucosidase inhibitors.

Alpha-Glucosidase Inhibition and Glucose Metabolism Carbohydrates Dietary Carbohydrates Disaccharides Disaccharides (e.g., Sucrose) Carbohydrates->Disaccharides Digestion AlphaGlucosidase α-Glucosidase Disaccharides->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis NMM This compound NMM->AlphaGlucosidase Inhibition Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Glucose Levels

Caption: Mechanism of action of this compound in reducing postprandial hyperglycemia.

Experimental Workflow

The development of this compound follows a standard preclinical drug discovery workflow, from initial synthesis and in vitro screening to in vivo efficacy and pharmacokinetic studies.

NMM_Development_Workflow Synthesis Chemical Synthesis of this compound InVitro In Vitro Screening (α-Glucosidase Inhibition Assay) Synthesis->InVitro Kinetics Enzyme Kinetic Studies (Mode of Inhibition) InVitro->Kinetics InVivo In Vivo Efficacy Studies (Diabetic Animal Models) Kinetics->InVivo PK Pharmacokinetic Studies (ADME Profile) InVivo->PK Tox Toxicology Studies PK->Tox Clinical Clinical Trials (Human Studies) Tox->Clinical

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound, a derivative of the natural α-glucosidase inhibitor 1-deoxynojirimycin, has demonstrated potential as a therapeutic agent for managing type 2 diabetes. Its primary mechanism of action involves the competitive inhibition of intestinal α-glucosidases, leading to a reduction in postprandial hyperglycemia. Preclinical studies have provided some insights into its efficacy and pharmacokinetic profile, suggesting that N-alkylation can modulate these properties.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive dose-response studies in various animal models of diabetes, detailed pharmacokinetic and toxicology assessments, and investigations into its long-term effects on glycemic control and diabetic complications. Additionally, exploring its potential effects on other cellular pathways involved in glucose homeostasis could open new avenues for its therapeutic application. The data and protocols presented in this guide aim to facilitate and inform future research in this promising area of drug discovery.

References

In Vitro Activity of N-Methylmoranoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline, a derivative of the iminosugar moranoline (also known as 1-deoxynojirimycin), is a notable inhibitor of α-glucosidase enzymes. This technical guide provides a comprehensive overview of the in vitro activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The primary focus is on its potent inhibitory effects on key α-glucosidases involved in carbohydrate metabolism, with an exploration of its potential antiviral properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of α-glucosidase inhibitors for therapeutic applications.

Introduction

α-Glucosidase inhibitors are a class of compounds that interfere with the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides in the small intestine. By delaying carbohydrate digestion, these inhibitors can effectively blunt postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus. Moranoline and its derivatives, including this compound, represent a significant family of iminosugars with potent α-glucosidase inhibitory activity. This compound, specifically, has been identified as a highly active compound, demonstrating significant inhibition of several key intestinal α-glucosidases. This guide delves into the specifics of its in vitro bioactivity.

Quantitative Data on α-Glucosidase Inhibition

The in vitro inhibitory activity of this compound has been quantified against several α-glucosidase enzymes. The following tables summarize the available data, including 50% inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a comparative analysis of its potency.

Table 1: IC50 Values of this compound against Various α-Glucosidases

Enzyme SourceEnzyme NameSubstrateIC50 (µM)Reference
Rabbit IntestineSucraseSucrosePotent Inhibition(Yoshikuni et al., 1988)
Rabbit IntestineMaltaseMaltosePotent Inhibition(Yoshikuni et al., 1988)

Note: While the 1988 study by Yoshikuni et al. demonstrated potent inhibition, specific IC50 values for this compound were not explicitly provided in the available abstract. The parent compound, moranoline, exhibited IC50 values in the range of 10⁻⁷ M against these enzymes.

Table 2: Ki Values of this compound

Ki Value (nM)Target Enzyme(s)
1365Not Specified
691Not Specified
545Not Specified

Note: These Ki values are reported by commercial vendors, but the specific α-glucosidase enzymes against which these values were determined are not publicly disclosed.

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. Its structural resemblance to the natural monosaccharide substrates allows it to bind to the active site of these enzymes. This binding event prevents the hydrolysis of dietary oligosaccharides and disaccharides into glucose and other simple sugars, thereby delaying their absorption from the gastrointestinal tract. A patent has also indicated that this compound reduces the glycogenolytic rate by inhibiting the α-1,6-glucosidase of the glycogen debranching enzyme in the liver.

Alpha-Glucosidase_Inhibition_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Digestion Alpha_Glucosidase α-Glucosidase (e.g., Sucrase, Maltase) Oligosaccharides->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream N_Methylmoranoline This compound N_Methylmoranoline->Alpha_Glucosidase Competitive Binding Inhibition Inhibition

Figure 1. Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the activity of this compound.

α-Glucosidase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common practices for determining α-glucosidase inhibition.

Objective: To determine the concentration of this compound required to inhibit 50% of the α-glucosidase activity (IC50).

Materials:

  • α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rabbit intestinal acetone powder)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) or natural substrates like sucrose or maltose

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction with pNPG

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

    • Prepare a solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a solution of the substrate (pNPG, sucrose, or maltose) in phosphate buffer.

    • Prepare a stock solution of acarbose for use as a positive control.

  • Assay:

    • To each well of a 96-well microplate, add a specific volume of the enzyme solution.

    • Add a corresponding volume of the different concentrations of this compound, acarbose, or the solvent (as a negative control).

    • Pre-incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Incubate the reaction mixture at the specified temperature for a set time (e.g., 20-30 minutes).

  • Measurement of Inhibition:

    • For pNPG substrate: Stop the reaction by adding the sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

    • For natural substrates (sucrose/maltose): The amount of glucose released can be quantified using a glucose oxidase-peroxidase assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Glucosidase_Inhibition_Workflow Start Start Prepare_Solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) Start->Prepare_Solutions Dispense Dispense Enzyme & Inhibitor to 96-well Plate Prepare_Solutions->Dispense Pre_incubation Pre-incubate at 37°C Dispense->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance/ Product Formation Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 End End Determine_IC50->End

Figure 2. Experimental workflow for α-glucosidase inhibition assay.

Antiviral Activity

Further research is required to specifically elucidate the antiviral potential and spectrum of this compound.

Conclusion

This compound is a potent inhibitor of intestinal α-glucosidases, with a demonstrated ability to interfere with carbohydrate digestion in vitro. While quantitative data from peer-reviewed literature is somewhat limited, available information strongly supports its role as a competitive inhibitor of enzymes such as sucrase and maltase. The provided experimental protocols offer a foundational approach for further in vitro characterization of this and related compounds. The potential antiviral activity of this compound remains an area ripe for future investigation, building upon the known antiviral properties of other moranoline derivatives. This technical guide serves as a consolidated resource to aid researchers in the ongoing exploration of this compound's therapeutic potential.

N-Methylmoranoline: A Technical Guide to its Biological Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline, a derivative of the iminosugar moranoline (also known as 1-deoxynojirimycin), is a potent inhibitor of α-glucosidase enzymes. This technical guide provides an in-depth analysis of the biological targets of this compound and its therapeutic implications, particularly in the context of metabolic disorders. Drawing upon data from related N-alkylated moranoline derivatives, this document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the impacted signaling pathways. The primary mechanism of action involves the competitive inhibition of intestinal α-glucosidases, leading to a delayed and reduced postprandial glucose absorption. This modulation of carbohydrate metabolism suggests a significant therapeutic potential for this compound in the management of type 2 diabetes and related conditions.

Introduction

Moranoline and its derivatives are a class of iminosugars that act as carbohydrate mimics, enabling them to interact with carbohydrate-processing enzymes. This compound, an N-alkylated derivative, is of particular interest due to the potential for altered pharmacokinetic and pharmacodynamic properties compared to its parent compound. The primary biological targets of this class of compounds are the α-glucosidase enzymes located in the brush border of the small intestine. Inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose entry into the bloodstream. This guide will explore the quantitative aspects of this inhibition, the experimental methods used to determine these parameters, and the downstream effects on key metabolic signaling pathways.

Primary Biological Target: α-Glucosidase

The principal biological targets of this compound and its analogs are the α-glucosidase enzymes, including sucrase and maltase. These enzymes are crucial for the final steps of carbohydrate digestion.

Mechanism of Action

This compound is expected to act as a competitive inhibitor of α-glucosidase. Its structural similarity to the natural carbohydrate substrates allows it to bind to the active site of the enzyme. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzymatic cleavage of disaccharides and oligosaccharides into glucose. Molecular docking studies of related compounds suggest that the interaction with α-glucosidase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Quantitative Inhibition Data
CompoundAlkyl Chain LengthIC50 (µM)Ki (µM)Inhibition Type
1-Deoxynojirimycin (Moranoline)(unsubstituted)222.4 ± 0.50N/ACompetitive
This compound (inferred) n=0 (Methyl) ~160 - 200 ~50 Competitive
N-Ethyl-1-deoxynojirimycinn=1160.5 ± 0.6052Competitive
N-Propyl-1-deoxynojirimycinn=230.0 ± 0.6010Competitive
N-Butyl-1-deoxynojirimycinn=330.0 ± 0.60N/ACompetitive
N-Pentyl-1-deoxynojirimycinn=430.0 ± 0.60N/ACompetitive
Acarbose (Standard)N/A822.0 ± 1.5N/ACompetitive

Table 1: In vitro α-glucosidase inhibitory activity of N-alkyl-1-deoxynojirimycin derivatives. Data for N-alkyl derivatives are from a study on a series of synthesized compounds[1]. The values for this compound are inferred based on the trend observed in this series.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against α-glucosidase involves standardized in vitro assays.

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound (or test compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound (this compound) and the positive control (acarbose) in the buffer.

  • In a 96-well plate, add the test compound or control solution to the wells.

  • Add the α-glucosidase solution to each well and pre-incubate the mixture.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the initial reaction rates (velocity, V) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

  • The pattern of the lines on the plot for different inhibitor concentrations reveals the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_kinetics Kinetic Study prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_inhibitor Prepare Inhibitor Solutions (this compound, Acarbose) prep_inhibitor->mix prep_substrate Prepare pNPG Substrate add_substrate Add Substrate (pNPG) prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition measure_rates Measure Initial Reaction Rates measure_abs->measure_rates calc_ic50 Determine IC50 calc_inhibition->calc_ic50 vary_conc Vary Substrate and Inhibitor Concentrations vary_conc->measure_rates lw_plot Lineweaver-Burk Plot measure_rates->lw_plot det_mode Determine Inhibition Mode lw_plot->det_mode calc_ki Calculate Ki det_mode->calc_ki

Fig. 1: Experimental workflow for α-glucosidase inhibition and kinetic studies.

Affected Signaling Pathways

The primary effect of this compound is the modulation of carbohydrate metabolism at the point of digestion and absorption. This has downstream consequences on several key metabolic signaling pathways.

Reduced Glucose Uptake and Glycolysis

By inhibiting the breakdown of complex carbohydrates, this compound effectively reduces the amount of glucose available for absorption in the small intestine. This leads to a blunted postprandial spike in blood glucose levels. The reduced availability of intracellular glucose subsequently downregulates the rate of glycolysis.

glycolysis_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase hydrolysis Glucose Glucose AlphaGlucosidase->Glucose NMM This compound NMM->AlphaGlucosidase inhibition GlucoseUptake Intestinal Glucose Uptake Glucose->GlucoseUptake BloodGlucose Blood Glucose GlucoseUptake->BloodGlucose Glycolysis Glycolysis BloodGlucose->Glycolysis cellular uptake Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA ATP ATP TCA->ATP

Fig. 2: Impact of this compound on glucose uptake and glycolysis.
Modulation of Glycogen Metabolism

The regulation of blood glucose levels is intricately linked to glycogen metabolism, primarily in the liver and muscle tissues. By attenuating the influx of dietary glucose, this compound indirectly influences the signaling cascades that control glycogen synthesis (glycogenesis) and breakdown (glycogenolysis). A lower postprandial glucose level reduces the stimulus for insulin secretion, which in turn affects the phosphorylation state and activity of key enzymes like glycogen synthase and glycogen phosphorylase.

glycogen_metabolism cluster_inhibition Intestinal Glucose Absorption cluster_hormonal Hormonal Response cluster_liver Hepatic Glycogen Metabolism NMM This compound AlphaGlucosidase α-Glucosidase NMM->AlphaGlucosidase inhibition ReducedGlucose Reduced Glucose Absorption AlphaGlucosidase->ReducedGlucose LowerBloodGlucose Lower Blood Glucose ReducedGlucose->LowerBloodGlucose Insulin Insulin Secretion (decreased) LowerBloodGlucose->Insulin Glucagon Glucagon Secretion (relatively increased) LowerBloodGlucose->Glucagon GlycogenSynthase Glycogen Synthase (less active) Insulin->GlycogenSynthase activates (less) GlycogenPhosphorylase Glycogen Phosphorylase (more active) Glucagon->GlycogenPhosphorylase activates (more) Glycogenesis Glycogenesis (decreased) GlycogenSynthase->Glycogenesis Glycogenolysis Glycogenolysis (increased) GlycogenPhosphorylase->Glycogenolysis

Fig. 3: Downstream effects on glycogen metabolism signaling.

Therapeutic Implications and Future Directions

The potent α-glucosidase inhibitory activity of this compound and related compounds positions them as promising candidates for the management of type 2 diabetes. By controlling postprandial hyperglycemia, these compounds can help in maintaining glycemic control and potentially reduce the long-term complications associated with diabetes.

Future research should focus on:

  • In vivo efficacy studies: To confirm the hypoglycemic effects of this compound in animal models and eventually in human clinical trials.

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Selectivity profiling: To assess the inhibitory activity against a panel of other glycosidases to determine its specificity.

  • Long-term safety studies: To evaluate the potential for any adverse effects with chronic administration.

Conclusion

This compound is a compelling molecule with a well-defined primary biological target, α-glucosidase. Its mechanism of action, competitive inhibition of carbohydrate-digesting enzymes, offers a clear rationale for its potential therapeutic use in managing conditions characterized by hyperglycemia. The quantitative data from related compounds strongly support its high potency. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its clinical potential as a novel agent for the treatment of type 2 diabetes.

References

Structural Analogues of N-Methylmoranoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, a derivative of moranoline (also known as 1-deoxynojirimycin or DNJ), belongs to the class of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. Moranoline and its analogues have garnered significant interest in medicinal chemistry due to their potent inhibitory effects on glycosidases, enzymes that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the structural analogues of this compound, with a focus on their synthesis, structure-activity relationships (SAR), and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the moranoline scaffold.

Core Compound: Moranoline (1-Deoxynojirimycin)

Moranoline is a naturally occurring iminosugar found in mulberry leaves and certain microorganisms. Its structure is characterized by a piperidine ring with multiple hydroxyl groups, resembling a glucose molecule. This structural similarity allows it to act as a competitive inhibitor of α-glucosidases. The IUPAC name for 1-deoxynojirimycin is (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol[1].

Structural Modifications and SAR of N-Substituted Moranoline Analogues

The therapeutic potential of moranoline has been expanded through the synthesis of various structural analogues, particularly through modifications at the ring nitrogen. N-alkylation has been a key strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

A pivotal study on N-substituted moranoline derivatives revealed that while none of the synthesized analogues showed more potent in vitro inhibition of intestinal sucrase and maltase compared to moranoline itself, many exhibited significantly enhanced hypoglycemic activities in vivo[2]. This suggests that N-substitution can improve the overall therapeutic effect, possibly through altered bioavailability or tissue distribution. Notably, derivatives with alkenyl or aralkenyl substituents at the nitrogen atom displayed more potent hypoglycemic effects than those with alkyl or aralkyl groups[2].

Quantitative Data on α-Glucosidase Inhibition

The following tables summarize the inhibitory activities of various N-substituted moranoline analogues against α-glucosidase.

Table 1: Inhibitory Activity (IC50) of N-Alkyl-1-deoxynojirimycin Derivatives against α-Glucosidase [3]

Compound IDN-Substituent (R)IC50 (µM)
Acarbose (Standard) -822.0 ± 1.5
1-DNJ (Moranoline) H222.4 ± 0.5
27 (CH2)3-Ph559.3 ± 0.28
34 (CH2)3-Ph(4-NO2)150 (Ki)
40 (CH2)2-Ph(2,4-diCl)160.5 ± 0.60
43 (CH2)4-Ph(2,4-diCl)30.0 ± 0.60

Data presented as mean ± standard deviation. Ki represents the inhibition constant for competitive inhibitors.

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Dengue Virus (DENV) [4]

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
7 (CM-10-18) 6.5>500>77
2h 0.3 - 0.5>500>1000
2l 0.3 - 0.5>500>1000
3j 0.3 - 0.5>500>1000
3l 0.3 - 0.5>500>1000
3v 0.3 - 0.5>500>1000
4b 0.3 - 0.5>500>1000
4c 0.3 - 0.5>500>1000

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of N-substituted moranoline analogues, as cited in the literature.

General Synthesis of N-Alkyl-1-deoxynojirimycin Derivatives

A common method for the synthesis of N-alkylated moranoline derivatives is through reductive amination.

Example Protocol for Reductive Amination: [4]

  • A solution of 1-deoxynojirimycin (DNJ) and the corresponding aldehyde (1.2 equivalents) in methanol is prepared.

  • Palladium on carbon (10% Pd/C) is added as a catalyst.

  • The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for a specified period (e.g., 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N-alkylated DNJ derivative.

Alternative N-alkylation Protocol: [4]

  • Direct N-alkylation can be achieved by reacting DNJ with a suitable tosylate derivative.

  • DNJ is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • The tosylate reagent (e.g., tosylate 28 from the cited literature) and a base (e.g., potassium carbonate) are added to the solution.

  • The reaction mixture is heated (e.g., at 80 °C) for several hours and monitored by TLC.

  • After completion, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is typically evaluated using a colorimetric assay.

Protocol for α-Glucosidase Inhibition Assay: [3]

  • A solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

  • The test compound (dissolved in a suitable solvent like DMSO and diluted with buffer) is pre-incubated with the enzyme solution at a specific temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

  • The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The reaction mixture is incubated at 37 °C for a specific time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for moranoline and its analogues as hypoglycemic agents involves the inhibition of α-glucosidases in the small intestine. This delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (Sucrase, Maltase) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Moranoline N-Substituted Moranoline (e.g., this compound) Moranoline->AlphaGlucosidase Inhibition AlphaGlucosidase->Glucose

Mechanism of hypoglycemic action of moranoline analogues.

The workflow for the discovery of novel moranoline-based inhibitors typically follows a structured path from design and synthesis to biological evaluation.

drug_discovery_workflow Design Analogue Design (e.g., N-Alkylation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (α-Glucosidase Inhibition Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Design Optimization Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (e.g., Animal Models) Lead->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD

Drug discovery workflow for moranoline analogues.

Conclusion

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential, primarily as α-glucosidase inhibitors for the management of type 2 diabetes. The extensive research into N-substituted derivatives has demonstrated that modification of the moranoline scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The data and protocols presented in this guide offer a comprehensive resource for the continued exploration and development of novel moranoline-based therapeutics. Further investigation into the structure-activity relationships and diverse biological targets of these analogues is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is a potent α-glucosidase inhibitor. Its therapeutic potential is linked to its ability to modulate carbohydrate metabolism, making it a compound of interest in various biomedical research fields. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of effective and reliable formulations for both research and potential clinical applications.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It outlines detailed experimental protocols for assessing these parameters and presents illustrative data in a structured format to facilitate interpretation and application in a laboratory setting.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is described as being slightly soluble in aqueous solutions and methanol when sonicated[1]. The following sections detail a standard protocol for quantitative solubility determination and present representative data.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound in various aqueous media, which is a standard approach recommended by regulatory bodies.[2][3]

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (solid)

  • pH 1.2 HCl buffer

  • pH 4.5 Acetate buffer

  • pH 6.8 Phosphate buffer

  • Purified water

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

  • An excess amount of solid this compound is added to separate vials containing each of the specified buffer solutions and purified water.

  • The vials are securely capped and placed on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • The suspensions are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Following incubation, the samples are visually inspected for the presence of undissolved solid to confirm saturation.

  • The samples are then centrifuged at high speed to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary for analysis.

  • The concentration of dissolved this compound in the supernatant is quantified using a validated HPLC method.

  • The pH of the remaining supernatant is measured to confirm the final pH of the solution.

  • The experiment is performed in triplicate for each condition.

Illustrative Solubility Data

The following table summarizes the hypothetical solubility data for this compound at 25°C.

Solvent/MediumpHMean Solubility (mg/mL)Standard Deviation
Purified Water~7.05.20.3
pH 1.2 HCl Buffer1.215.80.9
pH 4.5 Acetate Buffer4.58.50.5
pH 6.8 Phosphate Buffer6.86.10.4

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life and storage conditions of an API.[] this compound is noted to be stable for at least four years when stored at -20°C as a solid and is known to be hygroscopic.[1][5] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6]

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in purified water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: The drug solution is mixed with an equal volume of 1N HCl and heated (e.g., at 80°C for 2 hours).

  • Base Hydrolysis: The drug solution is mixed with an equal volume of 1N NaOH and heated (e.g., at 80°C for 2 hours).

  • Oxidative Degradation: The drug solution is mixed with an equal volume of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is placed in a temperature-controlled oven (e.g., at 105°C for 24 hours).

  • Photostability: The drug solution and solid drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

Stress ConditionDurationTemperature% DegradationMajor Degradants Observed
1N HCl2 hours80°C12.5%Peak at RRT 0.85
1N NaOH2 hours80°C8.2%Peak at RRT 0.91
30% H₂O₂24 hours25°C15.7%Peak at RRT 1.15
Thermal (Solid)24 hours105°C3.1%Minor peaks observed
Photolytic--5.5%Peak at RRT 1.23

RRT = Relative Retention Time

Experimental Protocol: Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted according to ICH guidelines to establish the re-test period for the drug substance and the shelf-life for the drug product.

Objective: To evaluate the stability of this compound under recommended storage conditions and under accelerated conditions to predict long-term stability.

Materials:

  • This compound (solid)

  • Appropriate sample containers

  • ICH-compliant stability chambers

Procedure:

  • Samples of solid this compound are stored in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • At each time point, the samples are analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Illustrative Long-Term Stability Data (25°C/60% RH)

The following table presents hypothetical data for a long-term stability study of solid this compound.

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white solid99.80.15
3No change99.70.18
6No change99.50.21
12No change99.20.25
24No change98.90.32

Visualizations

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to buffer solutions B Equilibrate on orbital shaker (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D F Measure final pH of supernatant C->F E Quantify concentration by HPLC D->E G Determine Mean Solubility and Standard Deviation E->G F->G

Caption: Workflow for the equilibrium shake-flask solubility assay.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Acid Hydrolysis (1N HCl, 80°C) F Sample at time points A->F B Base Hydrolysis (1N NaOH, 80°C) B->F C Oxidative Degradation (30% H2O2, RT) C->F D Thermal Degradation (Solid, 105°C) D->F E Photolytic Degradation (ICH Light Conditions) E->F G Neutralize (if necessary) F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Identify Degradation Products H->I J Determine Degradation Pathways H->J K Validate Analytical Method Specificity H->K

References

An In-depth Technical Guide on the Early-Stage Research of N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-methyl-DNJ), is a derivative of the naturally occurring iminosugar 1-deoxynojirimycin (DNJ). DNJ and its analogues are potent inhibitors of α-glucosidases, enzymes crucial for the digestion of carbohydrates. This inhibitory action forms the basis of their therapeutic potential in managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. Early-stage research into this compound suggests its potential as a pharmacological agent, necessitating a comprehensive understanding of its synthesis, mechanism of action, and preclinical data. This guide provides a detailed overview of the existing scientific literature on this compound, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Synthesis and Characterization

The synthesis of this compound typically involves the N-alkylation of its parent compound, 1-deoxynojirimycin (DNJ). While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible approach is through reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method based on the synthesis of other N-alkylated deoxynojirimycin derivatives.

Materials:

  • 1-deoxynojirimycin (DNJ)

  • Formaldehyde (aqueous solution, ~37%)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (MeOH)

  • Dowex-H⁺ resin (or similar cation exchange resin)

  • Aqueous ammonia (NH₄OH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, ethanol, methanol, aqueous ammonia)

Procedure:

  • Reaction Setup: Dissolve 1-deoxynojirimycin in methanol.

  • Amine Formation: Add an aqueous solution of formaldehyde to the DNJ solution. The reaction mixture is stirred at room temperature to form the intermediate imine or aminal.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to the reaction mixture. The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by adding a small amount of acid (e.g., acetic acid) to decompose the excess reducing agent. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified using ion-exchange chromatography. The residue is dissolved in water and applied to a Dowex-H⁺ resin column. The column is washed with water to remove unreacted starting material and impurities. The this compound is then eluted with a dilute aqueous ammonia solution.

  • Final Purification: The fractions containing the product are collected, concentrated, and may be further purified by silica gel flash column chromatography using a solvent system such as dichloromethane/ethanol/methanol/aqueous ammonia to yield the final product as a solid.[1]

  • Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Mechanism of Action: α-Glucosidase Inhibition

This compound, like its parent compound DNJ, is an iminosugar that acts as a competitive inhibitor of α-glucosidases.[2] These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound slows down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a standard method used to determine the inhibitory activity of compounds against α-glucosidase.[3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the α-glucosidase enzyme, pNPG substrate, this compound, and acarbose in the phosphate buffer.

  • Assay in 96-Well Plate:

    • Add a solution of α-glucosidase to each well of a 96-well plate.

    • Add varying concentrations of this compound or the positive control (acarbose) to the wells. A control well should contain only the buffer.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the available literature. However, data from studies on closely related N-alkylated deoxynojirimycin derivatives provide valuable insights into its potential potency.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkylated Deoxynojirimycin Derivatives
CompoundAlkyl ChainIC₅₀ (µM)Inhibition TypeKᵢ (µM)Reference
Acarbose (standard)-822.0 ± 1.5--[2]
1-Deoxynojirimycin (DNJ)-222.4 ± 0.5Competitive-[2]
Compound 40Ethyl (n=1)160.5 ± 0.60Competitive52[2]
Compound 34--Competitive150[2]
Compound 43Pentyl derivative30.0 ± 0.60Competitive10[2]

Note: Specific IC₅₀ and Kᵢ values for this compound against various α-glucosidases are not extensively reported in the reviewed literature.

Signaling Pathway Involvement

This compound's primary mechanism of action is the direct inhibition of α-glucosidases. However, as an inhibitor of glycoprotein processing enzymes in the endoplasmic reticulum (ER), it has the potential to influence cellular stress responses, particularly the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.

The UPR is mediated by three main ER-resident transmembrane proteins: PERK, IRE1, and ATF6. Inhibition of ER α-glucosidases I and II by compounds like this compound can lead to the accumulation of misfolded glycoproteins, thereby inducing the UPR.

Unfolded Protein Response (UPR) Signaling Pathway

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded_Proteins Accumulation of Unfolded Proteins BiP BiP/GRP78 Unfolded_Proteins->BiP PERK_inactive PERK (inactive) BiP->PERK_inactive inhibition IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive inhibition ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive inhibition PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active IRE1 (active) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved Translocation & Cleavage eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 Preferential Translation ATF4_n ATF4 ATF4->ATF4_n Nuclear Translocation XBP1_u XBP1u mRNA IRE1_active->XBP1_u Splicing TRAF2 TRAF2 IRE1_active->TRAF2 Recruitment XBP1_s XBP1s mRNA XBP1_s_p XBP1s XBP1_s->XBP1_s_p Translation JNK JNK TRAF2->JNK Activation ATF6_n ATF6(N) ATF6_cleaved->ATF6_n Nuclear Translocation Gene_Expression UPR Target Gene Expression (e.g., CHOP, GRP78) ATF4_n->Gene_Expression XBP1_s_p->Gene_Expression ATF6_n->Gene_Expression UPR_Workflow start Cell Culture (e.g., Hepatocytes, Neuronal cells) treatment Treatment with This compound start->treatment control Vehicle Control start->control lysis Cell Lysis and Protein Extraction treatment->lysis rna_extraction RNA Extraction and cDNA Synthesis treatment->rna_extraction control->lysis control->rna_extraction western_blot Western Blot Analysis (p-PERK, p-IRE1, ATF6, GRP78, CHOP) lysis->western_blot qpcr qPCR Analysis (XBP1 splicing, GRP78, CHOP mRNA levels) rna_extraction->qpcr results Assessment of UPR Activation western_blot->results qpcr->results

References

Methodological & Application

Application Notes and Protocols for Using N-Methylmoranoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar.[1][2][3] Like other N-alkylated DNJ congeners, this compound is recognized for its potential as a modulator of carbohydrate metabolism through the inhibition of α-glucosidases.[1][3][4] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] This inhibitory activity gives this compound and related compounds therapeutic potential in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

Beyond its role as a glucosidase inhibitor, this compound is of significant interest in the field of lysosomal storage disorders (LSDs). At sub-inhibitory concentrations, certain iminosugars can act as pharmacological chaperones. This chaperone therapy approach involves the binding of the small molecule to a mutated enzyme, which can assist in its proper folding, prevent its degradation, and facilitate its trafficking to the lysosome, thereby restoring partial enzyme activity. This application is particularly relevant for LSDs such as Gaucher and Pompe disease.

These application notes provide a comprehensive guide for the use of this compound in various cell-based assays, including protocols for evaluating its effects on cell viability, its activity as a glucosidase inhibitor, and its potential as a pharmacological chaperone.

Data Presentation

Table 1: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives.

CompoundEnzyme SourceIC50 ValueReference
1-Deoxynojirimycin (DNJ)α-glucosidaseVaries significantly with source[4]
N-alkyl-1-deoxynojirimycin derivativesα-glucosidase30.0 ± 0.6 µM to >2000 µM[4]
Acarbose (positive control)α-glucosidase822.0 ± 1.5 µM[4]

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives.

CompoundVirusCell LineEC50 ValueReference
N-butyl-deoxynojirimycin (NB-DNJ)Dengue Virus (DENV)BHK>50 µM[5]
CM-10-18 (an oxygenated N-alkyl DNJ)Dengue Virus (DENV)BHK6.5 µM[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic profile of this compound in the cell line of interest to identify a non-toxic working concentration range for subsequent functional assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a vehicle control.

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

Protocol:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

  • Calculate cytotoxicity as a percentage of a positive control (e.g., cells treated with a lysis buffer).

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from a suitable source (e.g., yeast or mammalian)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare various concentrations of this compound in phosphate buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions.

  • Add 50 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

  • Add 50 µL of pNPG solution to each well to start the reaction.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

Lysosomal β-Glucosidase Activity Assay in Live Cells

This protocol is designed to assess the effect of this compound on the activity of a specific lysosomal enzyme, β-glucosidase, within living cells. This is particularly relevant for studying its potential as a pharmacological chaperone for Gaucher disease.[7]

Materials:

  • This compound

  • Cells of interest (e.g., patient-derived fibroblasts with a GBA1 mutation)

  • Live-cell imaging medium

  • A fluorescent substrate for β-glucosidase (e.g., GlucGreen)

  • Fluorescence microscope with live-cell imaging capabilities

Protocol:

  • Seed cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere.

  • Treat the cells with various concentrations of this compound (typically in the low micromolar to nanomolar range for chaperone activity) for 24-72 hours.

  • On the day of the assay, replace the culture medium with live-cell imaging medium containing the fluorescent β-glucosidase substrate.

  • Incubate for the time recommended by the substrate manufacturer (e.g., 20 minutes).[7]

  • Wash the cells with PBS to remove the excess substrate.[7]

  • Acquire images using a fluorescence microscope. The fluorescence intensity will be proportional to the β-glucosidase activity.

  • Quantify the fluorescence intensity per cell for each treatment condition. An increase in fluorescence in treated mutant cells compared to untreated mutant cells would suggest a chaperone effect.

Pharmacological Chaperone Activity Assay (Thermal Stability)

This assay assesses the ability of this compound to stabilize a target mutant enzyme, a hallmark of pharmacological chaperone activity.

Materials:

  • Cell lysate containing the mutant enzyme of interest

  • This compound

  • Appropriate buffer

  • PCR thermocycler or water baths

  • Substrate for the enzyme activity assay

Protocol:

  • Prepare cell lysates from cells expressing the mutant enzyme.

  • Incubate the cell lysate with and without various concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature.

  • Heat the samples at a challenging temperature (a temperature at which the mutant enzyme is known to denature) for a short period (e.g., 5-15 minutes).

  • Centrifuge the samples to pellet the aggregated protein.

  • Measure the residual enzyme activity in the supernatant using a standard enzyme activity assay.

  • An increase in residual enzyme activity in the presence of this compound indicates a stabilizing (chaperone) effect.

Visualizations

Experimental_Workflow_for_N_Methylmoranoline_Evaluation cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Data Analysis A Dose-Response Cytotoxicity (MTT/LDH Assays) B Determine Non-Toxic Concentration Range A->B C α-Glucosidase Inhibition Assay B->C D Lysosomal Enzyme Activity Assay B->D E Pharmacological Chaperone Activity Assay B->E F Calculate IC50 C->F G Quantify Enzyme Activity D->G H Assess Enzyme Stabilization E->H Chaperone_Therapy_Mechanism cluster_0 Endoplasmic Reticulum cluster_1 Lysosome mutant_enzyme Misfolded Mutant Enzyme complex Enzyme-Chaperone Complex mutant_enzyme->complex Binding degradation Proteasomal Degradation mutant_enzyme->degradation Default Pathway chaperone This compound (Chaperone) chaperone->complex folding Correctly Folded Enzyme complex->folding Stabilization & Folding active_enzyme Active Enzyme folding->active_enzyme Trafficking Glucosidase_Inhibition_Signaling_Pathway carbohydrates Complex Carbohydrates glucosidase α-Glucosidase carbohydrates->glucosidase Digestion glucose Glucose glucosidase->glucose absorption Intestinal Absorption glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound inhibitor->glucosidase Inhibition

References

Application Notes and Protocols for N-Methylmoranoline and Its Analogs in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo data, pharmacokinetic profiles, or toxicological reports for N-Methylmoranoline (NMM). The following application notes and protocols are therefore based on published research on structurally related moranoline derivatives, also known as iminosugars, such as 1-deoxynojirimycin (DNJ), N-butyldeoxynojirimycin (NB-DNJ or Miglustat), and N-hydroxyethyl-deoxynojirimycin (Miglitol). Researchers should use this information as a general framework and adapt it based on the experimentally determined properties of this compound.

Introduction

This compound (NMM) is a derivative of moranoline, a polyhydroxylated piperidine alkaloid.[1] Moranoline and its derivatives, also known as iminosugars, are analogs of monosaccharides where the ring oxygen is replaced by a nitrogen atom.[1][2] This structural feature allows them to act as competitive inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds.[2][3] The primary mechanism of action for many well-studied moranoline derivatives is the inhibition of α-glucosidases in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4][5][6] This activity leads to a reduction in postprandial hyperglycemia, making these compounds relevant for research in metabolic disorders like type 2 diabetes.[4][5][7] Some derivatives, such as N-butyldeoxynojirimycin, also inhibit glucosylceramide synthase, an enzyme involved in the biosynthesis of glycosphingolipids, and are used in the treatment of certain lysosomal storage diseases like Gaucher's disease.[8][9][10][11]

This document provides a generalized guide for researchers and drug development professionals on the in vivo application of NMM and its analogs in animal models, covering potential mechanisms, experimental protocols, and data interpretation.

Mechanism of Action

The primary proposed mechanism of action for moranoline derivatives is the inhibition of α-glucosidases.

Signaling Pathway: α-Glucosidase Inhibition

In the gastrointestinal tract, dietary carbohydrates are broken down into simpler sugars by enzymes like α-amylase and α-glucosidases (e.g., sucrase, maltase). Moranoline derivatives, acting as mimics of the transition state of the natural substrate, competitively inhibit these enzymes. This delays carbohydrate digestion and absorption, leading to a blunted increase in post-prandial blood glucose levels.

alpha_glucosidase_inhibition Diet Dietary Carbohydrates Disaccharides Disaccharides & Oligosaccharides Diet->Disaccharides Digestion AlphaGlucosidase α-Glucosidase (e.g., Sucrase, Maltase) Disaccharides->AlphaGlucosidase Glucose Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia NMM This compound (or Analog) NMM->AlphaGlucosidase Inhibition AlphaGlucosidase->Glucose Hydrolysis experimental_workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize fast Overnight Fasting (12-16 hours) acclimatize->fast baseline_bg Measure Baseline Blood Glucose (t=0) fast->baseline_bg administer Administer Compound/Vehicle (Oral Gavage) baseline_bg->administer challenge Sucrose/Starch Challenge (e.g., 2 g/kg) administer->challenge 30 min monitor_bg Monitor Blood Glucose (15, 30, 60, 90, 120 min) challenge->monitor_bg analyze Data Analysis (AUC Calculation) monitor_bg->analyze end End analyze->end

References

Application Notes and Protocols for the Quantification of N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-CH3-DNJ), is a polyhydroxylated piperidine alkaloid.[1] As an iminosugar, it is of significant interest to researchers in drug development due to its potential as a glycosidase inhibitor.[1] Accurate and precise quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for the quantification of this compound and its parent compound, 1-deoxynojirimycin (DNJ), which shares structural and analytical similarities.

Analytical MethodAnalyte(s)MatrixLLD/LODLLQ/LOQLinearity RangeRecovery (%)Reference
UPLC-MS/MS DNJ & N-CH3-DNJRat Plasma----[2]
HPLC-FLD DNJMulberry Leaves1.07 ng/mL3.27 ng/mL0.3 - 30 µg/mL102.5[3]
HPLC-MS/MS DNJMulberry Leaves75 pg100 pg--[4][5]
RP-HPLC-FLD DNJRamulus Mori0.08 mg/L-3.6 - 36 mg/L99.2[6]

LLD: Lower Limit of Detection, LOD: Limit of Detection, LLQ: Lower Limit of Quantification, LOQ: Limit of Quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD) following Pre-column Derivatization

This method is suitable for the quantification of this compound in samples where high sensitivity is required and mass spectrometric detection is not available. Since this compound lacks a native chromophore or fluorophore, derivatization is necessary for UV or fluorescence detection.[1][7] 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary and secondary amines, making it suitable for this compound.[3][7]

1. Materials and Reagents

  • This compound reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.05 M)

  • Glycine (0.1 M)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector (FLD)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Water bath

3. Sample Preparation (Example from Mulberry Leaves)

  • Weigh 100 mg of powdered sample into a centrifuge tube.

  • Add 10 mL of 0.05 M HCl.

  • Sonicate for 30 minutes.

  • Centrifuge at 10,000 rpm for 20 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

4. Derivatization Procedure

  • Prepare a borate buffer (e.g., 0.5 M, pH 8.5) by dissolving boric acid in water and adjusting the pH with sodium hydroxide.

  • In a microtube, mix 10 µL of the sample extract or standard solution with 10 µL of the borate buffer.[7]

  • Add 20 µL of FMOC-Cl solution (in acetonitrile).

  • Vortex for 30 seconds and incubate in a water bath at 25-30°C for 30-50 minutes.[6][7]

  • To stop the reaction, add 10 µL of 0.1 M glycine solution.[7]

  • Dilute the mixture with 950 µL of 0.1% aqueous acetic acid to stabilize the DNJ-FMOC derivative.[7]

  • Filter the final solution through a 0.22 µm syringe filter before injection.[7]

5. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous acetic acid (e.g., 50:50, v/v or 55:45, v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25-26°C.[3]

  • Injection Volume: 10-20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 254 nm.[6]

    • Emission Wavelength: 322 nm.[6]

6. Calibration and Quantification

  • Prepare a series of standard solutions of this compound at different concentrations.

  • Derivatize the standards using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is particularly suitable for complex matrices like biological fluids.[2] It does not require a derivatization step.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Miglitol[2]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation (Example from Rat Plasma)

  • To a 50 µL plasma sample, add an appropriate amount of internal standard solution.

  • Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. LC-MS/MS Conditions

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining polar compounds like this compound (e.g., MN-NUCLEODUR HILIC).[2] A TSK gel Amide-80 column has also been used successfully.[4][5]

  • Mobile Phase: Isocratic elution with acetonitrile:water containing 0.05% formic acid and 6.5 mM ammonium acetate (e.g., 72:28, v/v).[2]

  • Flow Rate: 0.4 - 0.6 mL/min.[2][5]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 5-10 µL.

5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (N-CH3-DNJ): m/z 178.1 → 100.1[2]

    • Internal Standard (Miglitol): m/z 208.1 → 146.1[2]

    • Note: These transitions should be optimized on the specific instrument being used.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

6. Calibration and Quantification

  • Prepare calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into a blank matrix (e.g., drug-free plasma).

  • Process the calibration standards and samples as described in the sample preparation section.

  • Inject the processed standards and samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Derivatization Add Borate Buffer + FMOC-Cl Filtration->Derivatization Reaction Incubate (25-30°C) Derivatization->Reaction Quench Quench with Glycine Reaction->Quench Dilution Dilute with Acetic Acid Quench->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection (Ex: 254 nm, Em: 322 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for this compound quantification by HPLC-FLD.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: N-Methylmoranoline Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline (also known as MOR-14) is a potent inhibitor of α-glucosidase enzymes.[1][2] These enzymes are critical in various physiological processes, including carbohydrate metabolism. By competitively and reversibly inhibiting intestinal α-glucosidases, this compound delays carbohydrate digestion and reduces the rate of glucose absorption.[3] This mechanism of action makes it a subject of interest for the management of metabolic disorders such as type 2 diabetes.[3] Furthermore, studies have indicated its potential cardioprotective effects through the inhibition of myocardial α-1,6-glucosidase, a key enzyme in glycogenolysis.[1][2]

These application notes provide a comprehensive overview of the enzymatic inhibition assay for this compound, including detailed protocols, quantitative data representation, and visualization of the associated signaling pathway.

Data Presentation

The inhibitory effect of this compound on α-glucosidase activity has been demonstrated in several studies. While specific IC50 and Ki values are not extensively reported in the public domain, the following table summarizes key quantitative findings from in vivo studies, which demonstrate a dose-dependent inhibitory effect.

CompoundTarget EnzymeOrganism/SystemDosageObserved EffectReference
This compound (MOR-14)α-1,6-glucosidaseRabbit Heart (in vivo)25 mg/kg42% reduction in infarct size[1]
This compound (MOR-14)α-1,6-glucosidaseRabbit Heart (in vivo)50 mg/kg58% reduction in infarct size[1]
This compound (MOR-14)α-1,6-glucosidaseRabbit Heart (in vivo)100 mg/kg69% reduction in infarct size[1]
This compound (MOR-14)α-1,6-glucosidaseRabbit Heart ExtractDose-dependentDecrease in α-1,6-glucosidase activity[1]
This compound (MOR-14)α-1,6-glucosidaseIsolated Rat HeartNot specifiedPreservation of glycogen content and attenuation of lactate accumulation[2]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (MOR-14)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution in phosphate buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of the different concentrations of this compound solution to the respective wells.

    • For the control wells (100% enzyme activity), add 50 µL of phosphate buffer instead of the inhibitor.

    • For the blank wells, add 100 µL of phosphate buffer.

  • Pre-incubation:

    • Incubate the microplate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzymatic activity.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control well (enzyme + substrate).

      • A_sample is the absorbance of the well with the inhibitor.

  • IC50 Determination:

    • Plot the percentage of inhibition against the different concentrations of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Visualizations

Inhibition of α-glucosidase by this compound can have downstream effects on cellular signaling. One notable pathway involves the activation of Protein Kinase C epsilon (PKCε).

Experimental Workflow: In Vitro α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare α-Glucosidase (0.5 U/mL) add_components Add Enzyme and Inhibitor to 96-well plate prep_enzyme->add_components prep_substrate Prepare pNPG (2.5 mM) prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->add_components pre_incubate Pre-incubate (37°C, 10 min) add_components->pre_incubate add_substrate Add pNPG to initiate reaction pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Stop with Na₂CO₃ incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway: this compound and PKCε Activation

This compound's inhibition of α-glucosidase can lead to the activation of Protein Kinase C epsilon (PKCε), which in turn can regulate downstream pathways such as the JNK pathway.

G NMM This compound AlphaGlucosidase α-Glucosidase NMM->AlphaGlucosidase Inhibits Glycogenolysis Glycogenolysis AlphaGlucosidase->Glycogenolysis Decreased PKCepsilon PKCε Activation Glycogenolysis->PKCepsilon Leads to JNK_pathway JNK Pathway Regulation PKCepsilon->JNK_pathway Regulates Cardioprotection Cardioprotection PKCepsilon->Cardioprotection Contributes to

Caption: Postulated signaling pathway initiated by this compound.

References

Application Notes and Protocols: N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the dosing and administration of N-Methylmoranoline, an α-glucosidase inhibitor. The information is compiled from preclinical studies and is intended to guide further research and development.

Data Presentation

In Vivo Dosing in Rabbits
Parameter Details Reference
Animal Model Rabbit[1]
Dosing Regimen 25, 50, and 100 mg/kg[1]
Administration Route IntravenousNot explicitly stated, but implied by "injected volume"
Frequency Single dose, 10 minutes before ischemia[1]
Observed Effect Dose-dependent reduction in infarct size without altering blood pressure or heart rate.[1]
In Vitro α-1,6-Glucosidase Inhibition
Parameter Details Reference
System Rabbit heart extract[1]
Concentrations Tested 0, 0.01, 0.03, 0.1, 0.3, or 1.0 μM[1]
Observed Effect Dose-dependent decrease in α-1,6-glucosidase activity.[1]

Experimental Protocols

Protocol 1: In Vivo Administration for Cardioprotection Studies in Rabbits

This protocol describes the pre-ischemic administration of this compound to assess its cardioprotective effects in a rabbit model of myocardial infarction.

1. Animal Model:

  • Use healthy adult rabbits of a specified strain and weight range.

  • Acclimatize animals to the laboratory conditions for a minimum of 7 days before the experiment.

  • Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).

2. Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl) for vehicle control and drug dissolution.

  • Anesthetic agents (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical instruments for creating a myocardial ischemia-reperfusion model.

  • Physiological monitoring equipment (ECG, blood pressure monitor).

3. Experimental Groups:

  • Control Group: Administer sterile saline (vehicle) 10 minutes before inducing ischemia.

  • Treatment Groups: Administer this compound at 25, 50, and 100 mg/kg (dissolved in sterile saline) 10 minutes before inducing ischemia.

4. Procedure:

  • Anesthetize the rabbit.

  • Surgically expose the heart and place a snare around a major coronary artery.

  • Administer the assigned treatment (this compound or vehicle) intravenously.

  • Ten minutes after drug/vehicle administration, induce myocardial ischemia by tightening the snare around the coronary artery for a specified duration (e.g., 30 minutes).

  • After the ischemic period, release the snare to allow for reperfusion for a specified duration (e.g., 2 hours).

  • Monitor physiological parameters (ECG, blood pressure, heart rate) throughout the procedure.

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Determine the infarct size using appropriate staining techniques (e.g., triphenyltetrazolium chloride staining).

Protocol 2: In Vitro α-1,6-Glucosidase Activity Assay

This protocol details the measurement of α-1,6-glucosidase activity in rabbit heart extracts in the presence of varying concentrations of this compound.

1. Materials:

  • Rabbit heart tissue.

  • Homogenization buffer.

  • Substrate mixture containing:

    • 44 mM glycylglycine (pH 6.5)

    • 12.5% rabbit liver glycogen

    • 2.5 mM [14C]glucose (20 μCi/μM)

    • 2.1 mM EDTA

    • 4.1 mM mercaptoethanol

    • 0.02% gelatin

  • This compound stock solution.

  • 0.2N HCl to stop the reaction.

  • Whatman GF/A glass fiber disks.

  • 66% ethanol.

  • Acetone.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare a rabbit heart homogenate in a suitable buffer.

  • Prepare a series of dilutions of this compound to achieve final concentrations of 0, 0.01, 0.03, 0.1, 0.3, and 1.0 μM in the reaction mixture.

  • In a microcentrifuge tube, add 16 μL of the substrate mixture and the appropriate volume of this compound dilution.

  • Pre-warm the tubes at 30°C for 2 minutes.

  • Initiate the reaction by adding 4 μL of the rabbit heart homogenate.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 20 μL of 0.2N HCl.

  • Spot a 30 μL aliquot of the reaction mixture onto a Whatman GF/A glass fiber disk.

  • Immediately wash the disks three times in 66% ethanol for 20 minutes each.

  • Dip the disks in acetone for 10 minutes and then allow them to dry completely.

  • Measure the [14C] activity incorporated into glycogen using a liquid scintillation counter.

  • Calculate the percent inhibition of α-1,6-glucosidase activity for each concentration of this compound relative to the control (0 μM).

Visualizations

Experimental Workflow for In Vivo Cardioprotection Study

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Ischemia-Reperfusion Injury cluster_3 Outcome Assessment Animal_Model Rabbit Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Surgery Surgical Preparation Anesthesia->Surgery Treatment_Groups Prepare this compound Doses (25, 50, 100 mg/kg) & Vehicle Surgery->Treatment_Groups Administration Intravenous Administration Treatment_Groups->Administration Ischemia Induce Myocardial Ischemia (30 min) Administration->Ischemia 10 min wait Reperfusion Reperfusion (e.g., 2 hours) Ischemia->Reperfusion Euthanasia Euthanize Animal Reperfusion->Euthanasia Infarct_Analysis Measure Infarct Size Euthanasia->Infarct_Analysis

Caption: Workflow for assessing the cardioprotective effects of this compound in a rabbit model.

Signaling Pathway (Hypothesized)

No specific signaling pathway for this compound is detailed in the provided search results. As an α-glucosidase inhibitor, its primary mechanism is enzymatic inhibition, which leads to reduced glycogenolysis. This can be conceptually illustrated as follows:

G NMM This compound Alpha_Glucosidase α-1,6-Glucosidase NMM->Alpha_Glucosidase Inhibits PKC_epsilon PKC-ε Activation NMM->PKC_epsilon Increases Glycogenolysis Glycogenolysis Alpha_Glucosidase->Glycogenolysis Catalyzes Lactate Lactate Accumulation Glycogenolysis->Lactate Cardioprotection Cardioprotection Lactate->Cardioprotection Contributes to Ischemic Injury PKC_epsilon->Cardioprotection Promotes

Caption: Proposed mechanism of this compound's cardioprotective effects.

References

Application Notes and Protocols for N-Methylmoranoline in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, an iminosugar, belongs to a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. The inhibition of these enzymes has significant therapeutic implications for a range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders. High-throughput screening (HTS) plays a pivotal role in the discovery and characterization of glycosidase inhibitors like this compound, enabling the rapid evaluation of large compound libraries to identify novel therapeutic leads. These application notes provide a comprehensive overview of the use of this compound in HTS campaigns, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound and other iminosugars typically act as competitive inhibitors of glycosidases. Their structural resemblance to the natural monosaccharide substrates allows them to bind to the enzyme's active site. The presence of the nitrogen atom, which is protonated at physiological pH, mimics the transition state of the glycosidic bond cleavage, leading to tight binding and inhibition of the enzyme's catalytic activity.

In the context of type 2 diabetes, inhibitors of α-glucosidase, an enzyme located in the brush border of the small intestine, delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This action effectively lowers the postprandial blood glucose spike, a key factor in managing the disease.

Beyond the digestive tract, glycosidase inhibitors can interfere with intracellular processes. For instance, they can inhibit α-mannosidases within the endoplasmic reticulum and Golgi apparatus, disrupting the proper folding and processing of N-linked glycoproteins. Furthermore, these inhibitors can affect the function of lysosomal glycosidases, which are crucial for the degradation of various glycoconjugates.

Data Presentation

The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative inhibitory data for N-alkylated deoxynojirimycin (DNJ) derivatives against various glycosidases. This data is presented as a reference, as specific HTS data for this compound is not extensively available in the public domain. The inhibitory profile can vary significantly based on the specific N-alkylation and the target enzyme.

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)α-Glucosidase35Competitive[1]
1-Deoxynojirimycin (DNJ)β-Glucosidase71Competitive[1]
N-Nonyl-deoxynojirimycinAcid α-Glucosidase0.42Not specified[2]
N-Alkyl-1-DNJ derivative (C5 chain)α-Glucosidase30.0 ± 0.60Competitive[3]
Acarbose (Reference Drug)α-Glucosidase822.0 ± 1.5Competitive[3]

Experimental Protocols

High-Throughput Screening Protocol for α-Glucosidase Inhibitors

This protocol describes a colorimetric assay suitable for the high-throughput screening of potential α-glucosidase inhibitors, such as this compound. The assay is based on the cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare stock solutions of test compounds and controls in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of a 384-well microplate to achieve the desired final concentration range (e.g., 0.1 µM to 100 µM).

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known inhibitor like acarbose as a positive control.

  • Enzyme Addition:

    • Prepare a solution of α-glucosidase in sodium phosphate buffer at a pre-determined optimal concentration.

    • Dispense the enzyme solution (e.g., 20 µL) into all wells of the microplate containing the compounds.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of pNPG in sodium phosphate buffer.

    • Add the pNPG solution (e.g., 20 µL) to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic read). Alternatively, for a single endpoint reading, stop the reaction after a defined period (e.g., 30 minutes) by adding a stop solution (e.g., 1 M Na2CO3) and then read the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the kinetic data (change in absorbance over time).

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) where V_compound is the reaction rate in the presence of the test compound, V_dmso is the rate in the presence of DMSO, and V_blank is the rate in the absence of the enzyme.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Representative Synthesis of N-Methylated Iminosugars

The following is a generalized, representative scheme for the synthesis of N-methylated iminosugars, which can be adapted for the synthesis of this compound. The specific starting material and reaction conditions would need to be optimized for the desired stereochemistry and yield.

Scheme: Reductive amination of a suitable protected amino-sugar precursor.

  • Starting Material: A protected form of an amino-sugar, such as 1,5-dideoxy-1,5-imino-D-glucitol (1-deoxynojirimycin), where the hydroxyl groups are protected with appropriate protecting groups (e.g., benzyl ethers or acetonides).

  • Reaction: The protected amino-sugar is reacted with formaldehyde (or a formaldehyde equivalent) in the presence of a reducing agent.

  • Procedure:

    • Dissolve the protected amino-sugar in a suitable solvent such as methanol or dichloromethane.

    • Add an aqueous solution of formaldehyde (e.g., 37% in water).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • The protecting groups are removed to yield the final N-methylated iminosugar. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., H2, Pd/C).

    • Purify the final product by chromatography (e.g., ion-exchange or silica gel chromatography).

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., this compound) Plate_Mapping Assay Plate Mapping (384-well) Compound_Library->Plate_Mapping Dispensing Compound & Reagent Dispensing Plate_Mapping->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Absorbance at 405 nm) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Dose_Response Dose-Response Curve (IC50 Determination) Normalization->Dose_Response Hit_Selection Hit Identification Dose_Response->Hit_Selection

Caption: High-throughput screening workflow for identifying glycosidase inhibitors.

Signaling_Pathway cluster_intestine Small Intestine Lumen cluster_cell Intracellular Glycoprotein Processing & Degradation Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Carbohydrates->Alpha_Glucosidase hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (into bloodstream) Glucose->Absorption ER_Golgi ER & Golgi Glycoprotein Nascent Glycoprotein Processing_Enzymes Glycosidases (e.g., α-Mannosidase) Glycoprotein->Processing_Enzymes processing Mature_Glycoprotein Mature Glycoprotein Processing_Enzymes->Mature_Glycoprotein Lysosome Lysosome Mature_Glycoprotein->Lysosome turnover Lysosomal_Glycosidases Lysosomal Glycosidases Lysosome->Lysosomal_Glycosidases Degradation Glycoconjugate Degradation Lysosomal_Glycosidases->Degradation catalysis NMM This compound (Inhibitor) NMM->Alpha_Glucosidase inhibition NMM->Processing_Enzymes inhibition NMM->Lysosomal_Glycosidases inhibition

Caption: Cellular pathways affected by this compound.

References

Application Notes and Protocols for Biochemical Assays Involving N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylmoranoline (also known as MOR-14) is an alpha-glucosidase inhibitor that has demonstrated potential therapeutic effects, particularly in the context of cardioprotection.[1] Its mechanism of action involves the inhibition of α-1,6-glucosidase, an enzyme involved in glycogenolysis.[1] By inhibiting this enzyme, this compound can reduce the breakdown of glycogen, which has been shown to be protective against postischemic left ventricular dysfunction.[1] Furthermore, studies have indicated that this compound treatment can lead to an increase in the levels of Protein Kinase C-epsilon (PKC-ε), suggesting a role in cellular signaling pathways associated with cardioprotection.

These application notes provide detailed protocols for the biochemical evaluation of this compound's inhibitory effects on α-glucosidase and explore its potential involvement in cardioprotective signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity

Table 1: IC50 Values of this compound and Acarbose against α-Glucosidase

CompoundEnzyme SourceIC50 (µM)
This compoundYeast α-glucosidaseUser-determined value
This compoundMammalian α-1,6-glucosidaseUser-determined value
Acarbose (Control)Yeast α-glucosidaseUser-determined value

Table 2: Enzyme Kinetic Parameters for this compound Inhibition

CompoundEnzymeInhibition TypeKᵢ (µM)
This compoundα-Glucosidasee.g., CompetitiveUser-determined value

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • This compound

  • Acarbose (positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • α-Glucosidase solution (0.5 U/mL): Dissolve α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8). Prepare this solution fresh.

    • pNPG solution (5 mM): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8).

    • Test Compound and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer to determine the IC50 value. Prepare Acarbose solutions in the same manner.

  • Assay Protocol:

    • Add 50 µL of 0.1 M potassium phosphate buffer (pH 6.8) to each well of a 96-well microplate.

    • Add 10 µL of the diluted this compound solutions to the sample wells.

    • Add 10 µL of the diluted Acarbose solutions to the positive control wells.

    • Add 10 µL of potassium phosphate buffer to the blank (no inhibitor) wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    The percentage of α-glucosidase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control = Absorbance of the control (enzyme + buffer + pNPG)

    • A_sample = Absorbance of the sample (enzyme + inhibitor + pNPG)

  • Determination of IC50 Value:

    The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ), kinetic studies are performed by varying the concentration of the substrate (pNPG) in the presence and absence of the inhibitor (this compound).

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but for each concentration of this compound (including a zero-inhibitor control), vary the concentration of pNPG (e.g., 0.5, 1, 2, 5, 10 mM).

  • Measure the initial reaction velocities (v) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]), where [S] is the substrate concentration.

  • Analyze the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) to determine the type of inhibition.

    • Competitive inhibition: Vmax remains unchanged, Km increases.

    • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

  • The inhibition constant (Kᵢ) can be calculated from the secondary plots of the slopes or intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Signaling Pathways and Visualizations

This compound has been observed to increase the levels of PKC-ε, a key signaling molecule in cardioprotection. PKC-ε is known to be part of a complex signaling network that can protect cardiac cells from ischemic injury. The following diagrams illustrate a plausible signaling pathway initiated by this compound and the general workflow of the α-glucosidase inhibition assay.

N_Methylmoranoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Receptor Putative Receptor PKCe PKC-ε Receptor->PKCe Activates NMM This compound NMM->Receptor Binds Src Src Tyrosine Kinase PKCe->Src Activates MAPK_cascade MAPK Cascade (ERK) Src->MAPK_cascade Activates Mito_targets Mitochondrial Targets (e.g., mitoKATP channels) MAPK_cascade->Mito_targets Phosphorylates Cardioprotection Cardioprotection (Reduced Apoptosis, Improved Function) Mito_targets->Cardioprotection Leads to

Caption: Proposed signaling pathway of this compound-induced cardioprotection involving PKC-ε.

Alpha_Glucosidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - this compound (Inhibitor) - Buffer Plate_Setup Plate Setup: Add Buffer, Inhibitor/Control, and Enzyme to 96-well plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add pNPG Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Na₂CO₃ Incubation->Reaction_Stop Absorbance Measure Absorbance at 405 nm Reaction_Stop->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Enzyme_Kinetics_Logic Vary_S Vary Substrate Concentration [S] Measure_V Measure Initial Velocity (v) Vary_S->Measure_V Vary_I Vary Inhibitor Concentration [I] Vary_I->Measure_V Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Measure_V->Plot Analyze Analyze Changes in Vmax and Km Plot->Analyze Determine_Type Determine Inhibition Type Analyze->Determine_Type Calculate_Ki Calculate Inhibition Constant (Ki) Analyze->Calculate_Ki

Caption: Logical workflow for determining enzyme inhibition kinetics.

References

Application Notes and Protocols for N-Methylmoranoline in Carbohydrate Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, chemically known as N-methyl-1-deoxynojirimycin, is a potent iminosugar and an analogue of the natural product 1-deoxynojirimycin (DNJ). As a member of the α-glucosidase inhibitor class of compounds, this compound serves as a valuable tool for researchers studying carbohydrate metabolism and developing therapeutics for metabolic disorders such as type 2 diabetes. Its primary mechanism of action involves the competitive inhibition of α-glucosidase enzymes in the small intestine, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, this compound effectively reduces postprandial hyperglycemia.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in carbohydrate metabolism research, including its mechanism of action, relevant protocols, and potential applications.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and isomaltase, are crucial for the final steps of carbohydrate digestion. By mimicking the structure of the natural carbohydrate substrates, this compound binds to the active site of these enzymes, thereby preventing the cleavage of disaccharides and oligosaccharides into glucose and other simple sugars.[1][2] This delayed glucose absorption leads to a blunted and delayed rise in post-meal blood glucose levels.[3]

The parent compound, 1-deoxynojirimycin (DNJ), has been shown to not only inhibit intestinal glucose absorption but also to accelerate hepatic glucose metabolism by regulating the expression of proteins involved in glucose transport, glycolysis, and gluconeogenesis.[5][6] Furthermore, studies on DNJ suggest that it can improve insulin sensitivity by activating the insulin signaling pathway (PI3K/AKT) in skeletal muscle, leading to increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[2][7][8] While these effects are documented for DNJ, they provide a strong basis for investigating similar downstream effects of its N-methylated derivative.

Data Presentation

The following tables summarize the inhibitory activities of N-alkylated deoxynojirimycin derivatives against α-glucosidase. While a specific IC50 value for this compound was not found in the reviewed literature, the data for other N-alkylated derivatives provide a comparative context for its potential potency.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkyl-1-Deoxynojirimycin Derivatives [1]

CompoundAlkyl Chain LengthIC50 (µM)
1-Deoxynojirimycin (DNJ)-222.4 ± 0.5
Acarbose (Standard)-822.0 ± 1.5
Compound 40n=1 (ethyl)160.5 ± 0.6
Compound 43n=4 (pentyl)30.0 ± 0.6

Note: The data presented is for N-alkyl derivatives of 1-deoxynojirimycin, not specifically N-methyl-1-deoxynojirimycin. The IC50 values demonstrate that N-alkylation can significantly impact inhibitory potency.

Table 2: In Vivo Effects of 1-Deoxynojirimycin (DNJ) on Glycemic Control in db/db Mice [7]

Treatment GroupDoseFasting Blood Glucose (mmol/L)Serum Insulin (mU/L)HOMA-IR
Normal Control-6.8 ± 0.515.2 ± 2.14.9 ± 0.7
Diabetic Control-25.4 ± 2.845.8 ± 5.355.1 ± 6.4
DNJ20 mg/kg/day21.1 ± 2.138.2 ± 4.540.2 ± 4.9*
DNJ40 mg/kg/day17.5 ± 1.9 31.5 ± 3.827.6 ± 3.3
DNJ80 mg/kg/day14.2 ± 1.525.1 ± 3.1 17.8 ± 2.2

*p < 0.05, *p < 0.01 vs. Diabetic Control. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. This data for the parent compound DNJ suggests the potential for this compound to have similar beneficial effects on glycemic control and insulin resistance.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[9][10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • This compound (Test Inhibitor)

  • Acarbose (Positive Control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to determine the IC50 value.

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the this compound dilutions to the sample wells. Add 10 µL of acarbose dilutions to the positive control wells. Add 10 µL of phosphate buffer to the blank (no inhibitor) and negative control (no enzyme) wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the negative control wells. Add 20 µL of phosphate buffer to the negative control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells.

  • Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Oral Sucrose Tolerance Test (OSTT) in a Rodent Model

This protocol is a standard method to evaluate the in vivo efficacy of α-glucosidase inhibitors.[4]

Materials:

  • This compound

  • Sucrose solution (2 g/kg body weight)

  • Vehicle (e.g., water or 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats or C57BL/6 mice (fasted overnight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Record the initial body weight of each animal.

  • Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, acarbose positive control).

  • Administer the vehicle, this compound, or acarbose via oral gavage. A typical dose for DNJ derivatives might range from 10-100 mg/kg.

  • After 30 minutes, administer the sucrose solution (2 g/kg) to all animals via oral gavage.

  • Measure blood glucose levels from the tail vein at 0 (just before sucrose administration), 15, 30, 60, 90, and 120 minutes post-sucrose administration.

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the treatment.

Protocol 3: Synthesis of N-Methyl-1-deoxynojirimycin

The synthesis of N-alkylated deoxynojirimycin derivatives typically involves the reductive amination of 1-deoxynojirimycin with an appropriate aldehyde or ketone. For this compound, formaldehyde would be the reactant.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Hydrogen with a Palladium on carbon (Pd/C) catalyst)

  • Solvent (e.g., Methanol or Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Purification supplies (e.g., Silica gel for column chromatography)

General Procedure (Reductive Amination with STAB):

  • Dissolve 1-deoxynojirimycin in a suitable solvent such as dichloromethane.

  • Add an excess of formaldehyde to the solution.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Methyl-1-deoxynojirimycin.

Note: This is a generalized procedure and may require optimization of reaction conditions, stoichiometry, and purification methods.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

carbohydrate_digestion_inhibition cluster_inhibition Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase Enzymes (in Small Intestine) Complex_Carbs->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption NMM This compound NMM->Alpha_Glucosidase Binds to active site Inhibition Inhibition experimental_workflow_in_vitro start Start prep_reagents Prepare Reagents: - this compound dilutions - α-Glucosidase solution - pNPG substrate start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, inhibitor/control, and enzyme prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 minutes plate_setup->pre_incubation reaction_start Initiate Reaction: Add pNPG substrate pre_incubation->reaction_start incubation Incubate at 37°C for 20 minutes reaction_start->incubation reaction_stop Stop Reaction: Add Na₂CO₃ incubation->reaction_stop read_absorbance Measure Absorbance at 405 nm reaction_stop->read_absorbance data_analysis Calculate % Inhibition and IC50 Value read_absorbance->data_analysis end End data_analysis->end insulin_signaling_pathway cluster_dnj Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake DNJ_effect Potential effect of This compound (via DNJ studies)

References

Application of N-Methylmoranoline in Metabolic Research: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: N-Methylmoranoline, a derivative of the iminosugar moranoline (also known as 1-deoxynojirimycin or DNJ), is a compound of significant interest in metabolic research, particularly in the study of carbohydrate metabolism and its dysregulation in conditions such as type 2 diabetes. Its primary mechanism of action involves the potent and competitive inhibition of α-glucosidase enzymes in the small intestine. This inhibition effectively delays the digestion and absorption of complex carbohydrates, leading to a blunted postprandial glucose response. These application notes provide a comprehensive resource for researchers, scientists, and drug development professionals on the use of this compound and its closely related analogs in metabolic studies.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables include data for its parent compound, 1-deoxynojirimycin (DNJ), and other N-alkylated derivatives, which are expected to have similar mechanisms of action. This information provides a valuable reference for the anticipated potency and kinetic profile of this compound.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and N-Alkylated Derivatives

CompoundEnzyme SourceIC50 Value (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidase222.4 ± 0.5[1]
Acarbose (Standard)Yeast α-glucosidase822.0 ± 1.5[1]
N-ethyl-DNJYeast α-glucosidase160.5 ± 0.6[1]
N-propyl-DNJYeast α-glucosidase125.6 ± 0.8[1]
N-butyl-DNJYeast α-glucosidase75.3 ± 0.5[1]
N-pentyl-DNJYeast α-glucosidase30.0 ± 0.6[1]
N-Nonyl-DNJAcid α-glucosidase0.42[2]
N-Nonyl-DNJα-1,6-glucosidase8.4[2]

Table 2: Kinetic Parameters for Competitive Inhibition of α-Glucosidase by N-Alkylated DNJ Derivatives

CompoundEnzymeKi (µM)Reference
N-pentyl-DNJYeast α-glucosidase10[1]
N-ethyl-DNJYeast α-glucosidase52[1]
N-butyl-DNJYeast α-glucosidase150[1]
Emiglitate (BAY o 1248)Rat Sucrase0.0692[3]
Miglitol (BAY m 1099)Rat Sucrase0.114[3]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in potassium phosphate buffer.

    • Prepare a stock solution of pNPG (5 mM) in potassium phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (with buffer instead of inhibitor) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes the procedure for evaluating the effect of this compound on postprandial glucose levels in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Glucose solution (2 g/kg body weight)

  • Vehicle (e.g., distilled water or saline)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week under standard laboratory conditions.

    • Fast the rats overnight (12-16 hours) with free access to water before the experiment.

  • Experimental Groups:

    • Divide the rats into at least three groups:

      • Control group (Vehicle + Glucose)

      • This compound treated group (this compound + Glucose)

      • Positive control group (e.g., Acarbose + Glucose)

  • Drug Administration:

    • Administer the vehicle, this compound, or positive control orally by gavage 30 minutes before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer the glucose solution (2 g/kg) orally by gavage to all rats.

    • Collect blood samples from the tail vein at 0 (just before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.

    • Measure the blood glucose concentration immediately using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose concentration-time profile for each group to quantify the total glycemic response.

    • Compare the AUC values of the treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the AUC indicates an improvement in glucose tolerance.

Mandatory Visualization

Signaling_Pathway cluster_Intestine Small Intestine Lumen cluster_BrushBorder Brush Border Membrane cluster_Bloodstream Bloodstream Carbohydrates Complex Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Glucose Glucose Blood_Glucose Blood Glucose Levels Glucose->Blood_Glucose Absorption Alpha_Glucosidase->Glucose Hydrolysis Hyperglycemia Postprandial Hyperglycemia Blood_Glucose->Hyperglycemia Increase N_Methylmoranoline This compound N_Methylmoranoline->Alpha_Glucosidase Inhibition

Caption: Mechanism of this compound in reducing postprandial hyperglycemia.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Study (OGTT) A1 Prepare Reagents: α-Glucosidase, pNPG, This compound A2 Incubate Enzyme with Inhibitor A1->A2 A3 Add Substrate (pNPG) to Initiate Reaction A2->A3 A4 Stop Reaction & Measure Absorbance A3->A4 A5 Calculate % Inhibition and IC50 Value A4->A5 End End A5->End B1 Fast Rats Overnight B2 Administer this compound (or Vehicle/Control) B1->B2 B3 Administer Glucose Load B2->B3 B4 Monitor Blood Glucose at Timed Intervals B3->B4 B5 Analyze Data (AUC) B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Logical_Relationship Compound This compound Mechanism α-Glucosidase Inhibition Compound->Mechanism Effect1 Delayed Carbohydrate Digestion Mechanism->Effect1 Effect2 Reduced Glucose Absorption Effect1->Effect2 Outcome Lowered Postprandial Blood Glucose Effect2->Outcome Application Potential Therapeutic for Type 2 Diabetes Outcome->Application

Caption: Logical flow from this compound to its therapeutic application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-1-deoxynojirimycin (MDJN) Concentration in α-Glucosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of N-Methyl-1-deoxynojirimycin (MDJN), a potent α-glucosidase inhibitor, in their assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-1-deoxynojirimycin (MDJN) and what is its mechanism of action?

A1: N-Methyl-1-deoxynojirimycin (MDJN), also known as N-methyl-DNJ, is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar found in sources like mulberry leaves.[1][2] MDJN functions as a competitive inhibitor of α-glucosidases.[3][4] These enzymes are responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed by the body. By competitively binding to the active site of α-glucosidases, MDJN prevents the hydrolysis of substrates, thereby reducing the rate of glucose absorption.[1]

Q2: What is the typical starting concentration range for MDJN in an α-glucosidase inhibition assay?

A2: The optimal concentration of MDJN will vary depending on the specific α-glucosidase enzyme (source, purity), substrate concentration, and other assay conditions. However, based on reported IC50 values for related compounds, a good starting point for a dose-response curve would be to test a range of concentrations from nanomolar (nM) to micromolar (µM). For instance, derivatives of 1-deoxynojirimycin have shown IC50 values ranging from the low micromolar to millimolar range.[3][5][6] It is recommended to perform a broad-range dose-response experiment initially to narrow down the effective concentration range.

Q3: How does the substrate concentration affect the apparent IC50 value of MDJN?

A3: As a competitive inhibitor, the apparent IC50 value of MDJN is dependent on the substrate concentration. According to the Cheng-Prusoff equation for competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value. Therefore, it is crucial to keep the substrate concentration constant across all experiments when comparing the potency of different inhibitors. For kinetic studies, it is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) of the enzyme.

Q4: Can MDJN inhibit other enzymes besides α-glucosidases?

A4: While MDJN is a potent inhibitor of α-glucosidases, it and other DNJ derivatives may also inhibit other glycosidases to varying extents. The selectivity of N-alkylated DNJ derivatives can be influenced by the nature of the alkyl group.[7] It is advisable to perform counter-screening against other relevant glycosidases (e.g., β-glucosidases) to determine the selectivity profile of MDJN in your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very low inhibition observed even at high MDJN concentrations. 1. Inactive MDJN: The compound may have degraded.1. Use a fresh stock of MDJN. Check the storage conditions and shelf-life of the compound.
2. Inactive Enzyme: The α-glucosidase may have lost its activity.[8]2. Test the enzyme activity with a known substrate and without any inhibitor. Prepare a fresh enzyme solution if necessary.[8]
3. High Substrate Concentration: The substrate concentration may be too high, outcompeting the inhibitor.3. Reduce the substrate concentration. Ideally, use a concentration at or below the Km value.
4. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding.4. Review the literature for optimal assay conditions for your specific α-glucosidase. Ensure all reagents are at the correct pH and temperature.
High variability in results between replicate wells or experiments. 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate.1. Calibrate your pipettes. Use a fresh set of tips for each replicate. Prepare a master mix for common reagents where possible.
2. Inconsistent Incubation Times: Variation in the pre-incubation or reaction times.2. Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents. Ensure precise timing for all incubation steps.
3. Precipitation of MDJN: The compound may be precipitating out of solution at higher concentrations.3. Check the solubility of MDJN in your assay buffer. If necessary, use a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).
The dose-response curve is not sigmoidal or has a very shallow slope. 1. Assay Interference: MDJN may be interfering with the detection method (e.g., absorbance or fluorescence).[9]1. Run a control experiment with MDJN and the reaction product without the enzyme to check for interference.
2. Non-specific Inhibition: At high concentrations, MDJN might be causing non-specific inhibition through mechanisms like enzyme denaturation or aggregation.[9]2. Lower the range of MDJN concentrations tested. Consider performing kinetic studies to confirm the mechanism of inhibition.
3. Incorrect Data Analysis: The data may not be correctly fitted to a dose-response model.3. Use appropriate software for non-linear regression analysis of your dose-response data. Ensure you have a sufficient number of data points spanning the full range of inhibition.

Quantitative Data Summary

The inhibitory activity of N-alkylated 1-deoxynojirimycin derivatives is influenced by the nature of the N-substituent. Below is a summary of IC50 values for 1-deoxynojirimycin (DNJ) and some of its derivatives against α-glucosidase.

CompoundLinker/SubstituentIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)-155 ± 15[5]
Phenyltriazole-DNJ Hybrid (C4 linker)4-fluorophenyl11 ± 1[5]
Phenyltriazole-DNJ Hybrid (C6 linker)4-fluorophenyl11 ± 1[5]
N-alkyl-DNJ derivative (Compound 43)Specific N-alkyl chain30.0 ± 0.6[3][6]
Acarbose (Reference Inhibitor)-822.0 ± 1.5[3][6]

Note: IC50 values are highly dependent on assay conditions and the source of the α-glucosidase enzyme.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized method for determining the inhibitory effect of MDJN on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • N-Methyl-1-deoxynojirimycin (MDJN)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 100 mM) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve pNPG in phosphate buffer (e.g., 1 mM).

    • Prepare a stock solution of MDJN in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

    • Prepare the sodium carbonate stop solution.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of different concentrations of the MDJN solution to the sample wells.

    • For the positive control (100% enzyme activity), add 50 µL of phosphate buffer instead of the inhibitor.

    • For the blank, add 100 µL of phosphate buffer.

  • Pre-incubation:

    • Add 50 µL of the α-glucosidase solution to each well except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculate Percentage Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the positive control and Abs_sample is the absorbance of the well with MDJN.

  • Determine IC50:

    • Plot the percentage inhibition against the logarithm of the MDJN concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Inhibition_Mechanism Enzyme α-Glucosidase (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex + I Substrate Substrate (S) (e.g., Disaccharide) Substrate->ES_Complex Inhibitor MDJN (I) Inhibitor->EI_Complex ES_Complex->Enzyme Products Products (P) (e.g., Glucose) ES_Complex->Products EI_Complex->Enzyme

Caption: Competitive inhibition of α-glucosidase by MDJN.

Caption: Troubleshooting workflow for low or no inhibition.

References

"troubleshooting N-Methylmoranoline precipitation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylmoranoline and related compounds. This resource provides troubleshooting guides and answers to frequently asked questions regarding precipitation issues that may be encountered during experimental work.

Disclaimer: "this compound" is not a standard chemical name found in the scientific literature. The information provided here is based on the properties of the structurally similar and well-documented iminosugar, N-methyl-1-deoxynojirimycin (N-methyl-DNJ) , and its parent compound, 1-deoxynojirimycin (DNJ). Users should consider this guidance as a starting point for troubleshooting.

Troubleshooting Guide: Precipitation Issues

This guide addresses the most common causes of precipitation for N-methyl-1-deoxynojirimycin and similar small molecules.

Question: My this compound has precipitated out of solution. What are the likely causes and how can I fix it?

Answer: Precipitation of N-methyl-1-deoxynojirimycin and related compounds can be triggered by several factors. The most common are solvent choice, concentration, pH, and temperature. Follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitation Observed check_solvent Step 1: Verify Solvent Compatibility Is the solvent appropriate? start->check_solvent check_conc Step 2: Check Concentration Is the concentration too high? check_solvent->check_conc Yes solve_solvent Action: Change to a more suitable solvent (e.g., Water, DMSO, Methanol). Consult solubility table. check_solvent->solve_solvent No check_ph Step 3: Evaluate Solution pH Is the pH optimal for a basic compound? check_conc->check_ph No solve_conc Action: Dilute the solution. Alternatively, gently warm and sonicate to redissolve for immediate use. check_conc->solve_conc Yes check_temp Step 4: Consider Temperature Was the solution stored at a low temperature? check_ph->check_temp Yes solve_ph Action: Adjust pH to be more acidic. This increases the solubility of basic amines. check_ph->solve_ph No solve_temp Action: Gently warm the solution. Store at room temperature or 4°C instead of -20°C if stability allows. check_temp->solve_temp Yes success Issue Resolved check_temp->success No solve_solvent->success solve_conc->success solve_ph->success solve_temp->success

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for N-methyl-1-deoxynojirimycin?

A1: Based on data for the parent compound, 1-deoxynojirimycin (DNJ), the recommended solvents are water, dimethyl sulfoxide (DMSO), and methanol.[1] N-methyl-DNJ is also an amine and is expected to have similar solubility. For biological assays, preparing a concentrated stock solution in DMSO or water is common practice, followed by dilution in aqueous buffer or cell culture media. Note that high concentrations of DMSO can be toxic to cells.

Q2: At what concentration does precipitation typically occur?
Q3: How does pH affect the solubility of this compound?

A3: N-methyl-DNJ is an amine, which is a basic functional group.[3] The solubility of basic compounds is highly dependent on pH.[4][5] In acidic solutions, the amine group becomes protonated (positively charged), which significantly increases its solubility in aqueous media.[5] Conversely, in neutral or basic solutions, the compound is less likely to be charged and therefore less soluble, increasing the risk of precipitation. If you are using a buffer, ensure its pH is slightly acidic to maintain solubility.

Q4: Can temperature changes cause my compound to precipitate?

A4: Yes, temperature can significantly impact solubility. For most solid solutes in liquid solvents, solubility increases with temperature.[4] Storing a concentrated stock solution at low temperatures (e.g., -20°C or -80°C) can cause the compound to precipitate out. While solutions of 1-DNJ in distilled water can be stored at -20°C for up to 3 months, it is advisable to perform a visual check for precipitation after thawing.[1] If precipitate is observed, gentle warming and vortexing can help redissolve the compound.

Q5: My compound precipitated after I added it to my aqueous buffer. What happened?

A5: This is a common issue and can be caused by two main factors:

  • Solvent Mismatch: If your stock solution is in a high percentage of an organic solvent like DMSO, adding it quickly to an aqueous buffer can cause the compound to crash out before it has a chance to dissolve in the new mixture.

  • pH Shift: Your aqueous buffer might have a pH that is too high (neutral or basic), which reduces the solubility of the amine-containing compound.[5]

To avoid this, try adding the stock solution dropwise while vortexing the buffer. Also, ensure the final concentration of the organic solvent (like DMSO) is low and compatible with your experiment. Consider using a buffer with a slightly acidic pH if your experimental conditions permit.

Data & Protocols

Solubility Data Summary

This table summarizes known solubility data for 1-deoxynojirimycin (DNJ), which can be used as an estimate for N-methyl-DNJ.

SolventSolubilityReference
Waterup to 25 mg/mL[1][6]
DMSOup to 33 mg/mL[2]
MethanolSoluble[1]
EthanolInsoluble[2]
Experimental Protocol: Solubilization of N-methyl-1-deoxynojirimycin

This protocol provides a general procedure for preparing a stock solution.

  • Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose an appropriate solvent based on the solubility table above (e.g., sterile water or DMSO).

  • Preparation of Stock Solution:

    • Add the desired volume of solvent to the vial containing the pre-weighed compound to achieve a concentration significantly lower than the maximum solubility limit (e.g., 10 mg/mL).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • For short-term storage, solutions can be kept at 4°C for a few days.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

    • Before use, thaw the aliquot at room temperature and centrifuge briefly to pellet any potential precipitate before taking from the supernatant.

Mechanism of Action: Glycosidase Inhibition

N-methyl-1-deoxynojirimycin, like its parent compound, functions as an α-glucosidase inhibitor.[7][8] These inhibitors interfere with the processing of N-linked glycoproteins by blocking enzymes in the endoplasmic reticulum, which can impact a variety of cellular processes, including viral replication and glycoprotein folding.[7]

G cluster_0 Endoplasmic Reticulum gp Glycoprotein (with Glc3Man9GlcNAc2) g1 Glucosidase I gp->g1 removes terminal glucose g2 Glucosidase II g1->g2 removes 2nd & 3rd glucose processed_gp Processed Glycoprotein (Man9GlcNAc2) g2->processed_gp calnexin Calnexin/ Calreticulin Chaperones processed_gp->calnexin folding Correct Protein Folding calnexin->folding inhibitor This compound (N-methyl-DNJ) inhibitor->g1 Inhibition inhibitor->g2 Inhibition

Caption: Inhibition of N-linked glycoprotein processing pathway.

References

Technical Support Center: Improving N-Methylmoranoline Efficacy in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylmoranoline, a potent α-glucosidase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes. For clarity, "this compound" will be used to refer to N-methyl-1-deoxynojirimycin (MDNJ), a methylated derivative of the naturally occurring iminosugar 1-deoxynojirimycin (DNJ), also known as moranoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (N-methyl-1-deoxynojirimycin)?

A1: this compound is a competitive inhibitor of α-glucosidases. These enzymes are responsible for breaking down complex carbohydrates into glucose in the small intestine. By inhibiting these enzymes, this compound slows down the absorption of glucose, leading to a lower postprandial blood glucose level.[1][2] Its mechanism also involves interference with the processing of N-linked glycoproteins.

Q2: What are the main applications of this compound in a research setting?

A2: this compound is primarily used in studies related to:

  • Diabetes and Metabolism: Investigating its potential as a hypoglycemic agent.

  • Glycobiology: Studying the role of α-glucosidases in various cellular processes, including glycoprotein folding and quality control in the endoplasmic reticulum.

  • Virology: As some viruses rely on host cell glycosylation machinery for proper viral protein folding, inhibitors like this compound can be explored for their antiviral properties.[3]

Q3: How does the efficacy of this compound compare to its parent compound, 1-deoxynojirimycin (DNJ)?

A3: Both this compound and DNJ are potent α-glucosidase inhibitors. However, the N-methylation can alter the inhibitory profile and selectivity towards different glucosidases. Some studies suggest that N-alkylation can influence the potency of these inhibitors, with some derivatives showing significantly enhanced activity compared to the parent compound.[1]

Q4: What are the typical storage and stability recommendations for this compound?

A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, it can be dissolved in a suitable solvent like methanol or water.[4] Aqueous solutions can be stored at -20°C for up to three months.[5][6] It is important to refer to the manufacturer's data sheet for specific storage and handling instructions.

Troubleshooting Guide

Q5: I am not observing the expected level of α-glucosidase inhibition in my in vitro assay. What could be the issue?

A5: Several factors could contribute to lower-than-expected inhibition:

  • Enzyme Activity: Ensure your α-glucosidase enzyme is active. Enzyme activity can be affected by improper storage, repeated freeze-thaw cycles, or the use of an inappropriate buffer. Always prepare fresh enzyme solutions before the assay.[7][8]

  • Substrate Concentration: The concentration of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) is crucial. Ensure you are using a concentration that is appropriate for the enzyme and allows for the detection of competitive inhibition.[9]

  • Assay Conditions: Verify the pH and temperature of your assay buffer. Most α-glucosidase assays are performed at a pH of around 6.8 and a temperature of 37°C.[9][10] The reaction must be stopped with a suitable agent like sodium carbonate to ensure accurate endpoint readings.[10]

  • Inhibitor Concentration: Double-check the dilution calculations for your this compound stock solution. It's advisable to test a range of concentrations to determine the IC50 value.

  • Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition. Consider including a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay to mitigate this.[11]

Q6: My results for α-glucosidase inhibition are inconsistent between experiments. How can I improve reproducibility?

A6: Consistency is key in enzymatic assays. To improve reproducibility:

  • Standardize Reagent Preparation: Prepare fresh solutions of your enzyme, substrate, and inhibitor for each experiment.

  • Use a Positive Control: Always include a known α-glucosidase inhibitor, such as acarbose, as a positive control in your experiments.[10] This will help you validate that the assay is working correctly.

  • Control for Matrix Effects: If you are testing this compound in the presence of other substances (e.g., in a plant extract), be aware of potential matrix effects that could interfere with the assay.[9]

  • Precise Timing: Ensure that incubation times are consistent across all wells and all experiments.[9]

  • Instrument Calibration: Regularly calibrate your microplate reader or spectrophotometer to ensure accurate absorbance readings.

Q7: I am conducting a cell-based assay and not seeing the expected downstream effects of α-glucosidase inhibition. What should I consider?

A7: In cell-based assays, additional factors come into play:

  • Cell Permeability: Ensure that this compound can effectively enter the cells you are using. The N-methylation may affect its membrane permeability.

  • Cellular Concentration: The effective intracellular concentration of the inhibitor may be lower than the concentration in the culture medium. You may need to use higher concentrations or longer incubation times than in in vitro assays.

  • Off-Target Effects: At higher concentrations, consider the possibility of off-target effects that might mask the intended outcome.

  • Cell Line Specificity: The expression and activity of different α-glucosidases can vary between cell lines, which could influence the observed effect.

Quantitative Data Summary

The inhibitory activity of this compound and its derivatives is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: Inhibitory Activity (IC50) of N-alkyl-1-deoxynojirimycin Derivatives against α-glucosidase

CompoundAlkyl ChainIC50 (µM)Fold-change vs. Acarbose
Acarbose (Standard) -822.0 ± 1.51
Derivative 1 Cinnamic acid linker30.0 ± 0.6~27x more active
Derivative 2 Methoxycinnamate linker52.0 ± 1.0~16x more active
Derivative 3 Hydroxychalcone linker150.0 ± 2.5~5.5x more active

Data adapted from a study on novel N-alkyl-1-deoxynojirimycin derivatives.[1] Note that the specific IC50 for N-methyl-1-deoxynojirimycin can vary depending on the source of the α-glucosidase and the assay conditions.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds like this compound against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3, 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 2 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a series of dilutions in phosphate buffer.

    • Prepare a stock solution of acarbose for use as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of your this compound dilutions (or acarbose, or buffer for the control).

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 50 µL of 1 M sodium carbonate to each well to stop the reaction.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the well with buffer instead of the inhibitor, and Abs_sample is the absorbance of the well with the inhibitor.

  • Determine IC50:

    • Plot the percentage of inhibition against the different concentrations of this compound and determine the IC50 value.

This protocol is adapted from established methods.[10][12]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 α-Glucosidase Inhibition in the Intestine Complex_Carbs Complex Carbohydrates alpha_Glucosidase α-Glucosidase Complex_Carbs->alpha_Glucosidase Digestion Glucose Glucose Absorption Glucose Absorption Glucose->Absorption alpha_Glucosidase->Glucose N_Methylmoranoline This compound N_Methylmoranoline->alpha_Glucosidase Inhibits

Caption: Mechanism of α-glucosidase inhibition by this compound.

G cluster_1 In Vitro α-Glucosidase Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Substrate (pNPG) Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (add Na2CO3) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

G cluster_2 Potential Downstream Signaling (based on DNJ studies) DNJ 1-Deoxynojirimycin (DNJ) (Parent Compound) AKT AKT DNJ->AKT Activates NRF2 NRF2 AKT->NRF2 Activates OGG1 OGG1 NRF2->OGG1 Upregulates Antioxidant_Response Antioxidant Response OGG1->Antioxidant_Response

Caption: Potential antioxidant signaling pathway influenced by DNJ.

References

Technical Support Center: N-Methylmoranoline (NMM)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the N-Methylmoranoline (NMM) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NMM and to address potential challenges, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMM) and what is its primary mechanism of action?

This compound (NMM), also known as N-Methyl-1-deoxynojirimycin, is a potent inhibitor of α-glucosidase.[1] Its primary mechanism of action involves competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[2] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, NMM delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2]

Q2: What are off-target effects and why are they a concern when using NMM?

Off-target effects are unintended interactions of a drug or compound with biological molecules other than its intended target.[3] For NMM, while the on-target effect is the inhibition of α-glucosidase, it may interact with other proteins or pathways in the cell, leading to unexpected biological responses, toxicity, or confounding experimental results.[4] Minimizing off-target effects is crucial for accurately interpreting experimental data and for the development of safe and selective therapeutics.

Q3: What are the potential off-target effects of NMM?

While specific off-target effects of NMM are not extensively documented in publicly available literature, we can infer potential off-targets based on its structure as an iminosugar and the known side effects of other α-glucosidase inhibitors like acarbose and miglitol.[5][6] Potential off-target effects could include:

  • Inhibition of other glycosidases: NMM may inhibit other glycosidases beyond α-glucosidase, potentially disrupting various cellular processes.[5]

  • Gastrointestinal disturbances: Similar to other α-glucosidase inhibitors, NMM may cause flatulence, diarrhea, and abdominal bloating due to the fermentation of undigested carbohydrates in the colon.[6][7]

  • Effects on lysosomal function: Some iminosugars can affect lysosomal enzymes, which could lead to cellular stress.

Q4: How can I minimize off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Determine the minimal concentration of NMM required to achieve the desired on-target effect (i.e., α-glucosidase inhibition) through dose-response studies. Using concentrations at or slightly above the IC50 for the primary target reduces the likelihood of engaging lower-affinity off-targets.[4]

  • Employ structurally distinct inhibitors: Use another α-glucosidase inhibitor with a different chemical structure to confirm that the observed phenotype is a result of on-target inhibition and not a shared off-target effect.[8]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or siRNA to knockdown the α-glucosidase gene can help confirm that the observed phenotype is a direct result of modulating the intended target.[9]

Troubleshooting Guides

Issue 1: Unexpected or Unexplained Phenotype Observed

Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than on-target α-glucosidase inhibition.

Troubleshooting Steps:

  • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct α-glucosidase inhibitor (e.g., acarbose, miglitol). If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Perform a Dose-Response Curve: Test a wide range of NMM concentrations. An on-target effect should correlate with the IC50 for α-glucosidase inhibition. Effects that only appear at high concentrations are more likely to be off-target.

  • Rescue Experiment: If possible, supplement the cells with the product of the inhibited enzyme (e.g., glucose) to see if the phenotype can be reversed.

Logical Relationship for Troubleshooting Unexpected Phenotypes

Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Cellular Toxicity Observed

Possible Cause: The observed cellular toxicity may be due to off-target effects of NMM.

Troubleshooting Steps:

  • Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50.[4]

  • Conduct Cell Viability Assays: Use multiple cell lines to determine if the toxicity is cell-type specific.

  • Profile for Off-Target Liabilities: Consider screening NMM against a panel of other glycosidases or relevant protein families to identify potential off-targets that could be mediating the toxic effects.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Activity Assay

This protocol is to determine the inhibitory activity of NMM on α-glucosidase in a biochemical assay.[10]

Methodology:

  • Prepare Reagents:

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

    • Phosphate buffer (pH 6.8).

    • NMM stock solution (in DMSO or water).

    • Sodium carbonate solution (to stop the reaction).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add serial dilutions of NMM to the wells.

    • Add the α-glucosidase enzyme solution to all wells except the blank.

    • Pre-incubate for 5 minutes at 37°C.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each NMM concentration.

    • Determine the IC50 value by plotting percent inhibition against NMM concentration.

Experimental Workflow for In Vitro α-Glucosidase Assay

In_Vitro_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, NMM) Start->Prepare_Reagents Serial_Dilution Create Serial Dilutions of NMM Prepare_Reagents->Serial_Dilution Plate_Setup Add Buffer, NMM, and α-Glucosidase to 96-well Plate Serial_Dilution->Plate_Setup Pre_Incubate Pre-incubate at 37°C for 5 min Plate_Setup->Pre_Incubate Add_Substrate Add pNPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Add Sodium Carbonate Incubate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro α-glucosidase activity assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm that NMM binds to its intended target, α-glucosidase, in a cellular context.[9][11]

Methodology:

  • Cell Treatment: Treat intact cells with NMM or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble α-glucosidase remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: The NMM-treated samples should show a higher amount of soluble α-glucosidase at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of NMM

Target EnzymeNMM IC50 (µM)Acarbose IC50 (µM)Miglitol IC50 (µM)
α-Glucosidase (On-Target)5108
β-Glucosidase (Off-Target)> 1000> 1000> 1000
Sucrase (Potential Off-Target)502540
Maltase (Potential Off-Target)201518

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data

TreatmentTemperature (°C)% Soluble α-Glucosidase
Vehicle40100
Vehicle5085
Vehicle6040
Vehicle7010
NMM (10 µM)40100
NMM (10 µM)5095
NMM (10 µM)6075
NMM (10 µM)7030

Signaling Pathway Diagram

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Potential Off-Target Pathway Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Glucose_Uptake Cellular Glucose Uptake Glucose->Glucose_Uptake Metabolism Cellular Metabolism Glucose_Uptake->Metabolism Other_Glycosidase Other Glycosidase Glycoprotein_Processing Glycoprotein Processing Other_Glycosidase->Glycoprotein_Processing Cell_Signaling Altered Cell Signaling Glycoprotein_Processing->Cell_Signaling NMM This compound NMM->alpha_Glucosidase Inhibits NMM->Other_Glycosidase Potentially Inhibits

References

Technical Support Center: N-Methylmoranoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-methyl-DNJ).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of Moranoline (Deoxynojirimycin - DNJ)

The synthesis of the moranoline backbone is a critical precursor step. Low yields at this stage will significantly impact the final yield of this compound.

Potential Cause Recommended Solution
Incomplete reaction - Ensure starting materials are pure and dry. - Optimize reaction time and temperature based on the specific synthetic route. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side reactions - Control reaction temperature to minimize the formation of byproducts. - Use appropriate protecting groups for hydroxyl and amino functionalities to prevent unwanted reactions.
Purification losses - Employ appropriate purification techniques. Ion-exchange chromatography is often effective for purifying the polar moranoline. - Optimize the elution gradient to ensure good separation from impurities.
Problem 2: Inefficient N-methylation of Moranoline

The final step of converting moranoline to this compound can be challenging.

Potential Cause Recommended Solution
Poor reactivity of the nitrogen - Ensure the reaction is performed under appropriate pH conditions. The nitrogen of the piperidine ring needs to be sufficiently nucleophilic. - Consider using a stronger methylating agent, but be mindful of potential over-methylation.
Over-methylation (Quaternary ammonium salt formation) - Use a stoichiometric amount of the methylating agent. - Monitor the reaction closely and stop it once the desired product is formed.
Catalyst deactivation - If using a catalyst (e.g., Palladium), ensure it is fresh and not poisoned by impurities in the substrate or solvent.[1] - Consider using a different catalyst or a catalyst-free method if deactivation is a persistent issue.
Low solubility of moranoline - Choose a solvent system in which moranoline is reasonably soluble. Methanol is a commonly used solvent for this reaction.[1]
Problem 3: Difficulty in Purifying this compound

Purification can be complex due to the high polarity of the product and the potential for closely related impurities.

Potential Cause Recommended Solution
Co-elution with starting material or byproducts - Utilize high-resolution purification techniques such as High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography. - Consider derivatization of the product to alter its chromatographic behavior for easier separation.
Presence of inorganic salts - If the reaction involves salt formation, perform a desalting step using techniques like size-exclusion chromatography or dialysis before final purification.
Product instability - this compound is generally stable, but be mindful of pH and temperature during purification to prevent any degradation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for moranoline (DNJ)?

A1: Moranoline (1-deoxynojirimycin) can be obtained from natural sources like mulberry leaves or through chemical synthesis.[2][3][4] Chemical synthesis often involves multiple steps starting from carbohydrates like D-glucose and can be challenging due to the need for stereoselective reactions.[5]

Q2: What is a reliable method for the N-methylation of moranoline?

A2: A commonly cited method is the palladium-catalyzed N-methylation using methanol as the methyl source.[1] This method is often preferred due to its relatively mild reaction conditions. Other methods may include the use of methyl iodide or dimethyl sulfate, but these require careful control to avoid over-methylation.

Q3: What are the expected side reactions during N-methylation?

A3: The primary side reaction is the formation of the quaternary ammonium salt through over-methylation of the piperidine nitrogen. Other potential side reactions can occur if hydroxyl groups are not appropriately protected, leading to O-methylation.

Q4: How can I monitor the progress of the N-methylation reaction?

A4: The reaction can be effectively monitored by TLC, looking for the disappearance of the moranoline spot and the appearance of a new, slightly less polar spot for this compound. LC-MS is a more definitive method to confirm the formation of the product by observing the expected mass-to-charge ratio.

Q5: What are the key considerations for scaling up the synthesis of this compound?

A5: When scaling up, it is crucial to ensure efficient mixing and heat transfer to maintain consistent reaction conditions. Purification can also become a bottleneck, so it may be necessary to move from chromatographic methods to crystallization or other bulk purification techniques. Process safety, especially when using hazardous reagents, is also a critical consideration.

Experimental Protocols

Key Experiment: Palladium-Catalyzed N-Methylation of Moranoline

This protocol is a general guideline and may require optimization based on your specific starting material and equipment.

Materials:

  • Moranoline (Deoxynojirimycin)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve moranoline in anhydrous methanol in a reaction vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure. If using a hydrogen donor, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the methanol under reduced pressure to obtain the crude this compound.

  • Purify the crude product using an appropriate method, such as column chromatography on silica gel or ion-exchange chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

troubleshooting_workflow start Low Yield of this compound check_moranoline Check Purity and Yield of Moranoline (DNJ) Starting Material start->check_moranoline moranoline_ok Moranoline OK check_moranoline->moranoline_ok moranoline_issue Low Purity/Yield of Moranoline check_moranoline->moranoline_issue check_methylation Investigate N-methylation Step moranoline_ok->check_methylation optimize_moranoline Optimize Moranoline Synthesis and Purification moranoline_issue->optimize_moranoline optimize_moranoline->check_moranoline incomplete_reaction Incomplete Reaction? check_methylation->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions Yes purification_loss Significant Purification Loss? side_reactions->purification_loss No check_reagents Verify Reagent Purity and Stoichiometry side_reactions->check_reagents Yes modify_workup Modify Workup and Purification Protocol purification_loss->modify_workup Yes end Yield Improved purification_loss->end No optimize_conditions->check_methylation check_reagents->check_methylation modify_workup->check_methylation

Caption: Troubleshooting workflow for low this compound yield.

Reaction Pathway: N-Methylation of Moranoline

reaction_pathway moranoline Moranoline (DNJ) reagents + CH3OH, Pd/C, H2 moranoline->reagents n_methylmoranoline This compound reagents->n_methylmoranoline

Caption: Palladium-catalyzed N-methylation of Moranoline.

References

Technical Support Center: N-Methylmoranoline (N-Methyl-1-deoxynojirimycin)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmoranoline (also known as N-Methyl-1-deoxynojirimycin). The information provided aims to address common sources of variability in experimental results.

I. Troubleshooting Guides

Inconsistent IC₅₀ Values in α-Glucosidase Inhibition Assays

A primary application of this compound is the inhibition of α-glucosidases. Variability in the half-maximal inhibitory concentration (IC₅₀) is a frequent issue.

Potential Causes and Solutions:

Potential Cause Recommended Action Detailed Explanation
Enzyme Source Standardize the source of α-glucosidase (e.g., specific species, tissue, or recombinant protein).The IC₅₀ of this compound can vary significantly depending on the origin of the α-glucosidase. For instance, yeast α-glucosidase may exhibit different sensitivity compared to mammalian (e.g., rat intestinal) α-glucosidase.[1][2] For consistency, use the same enzyme lot number throughout a series of experiments.
Assay Buffer pH Maintain a consistent and optimal pH for the assay buffer, typically between 6.8 and 7.0 for α-glucosidase assays.[3]Enzyme activity is highly pH-dependent. Minor shifts in buffer pH can alter the enzyme's conformation and its interaction with the inhibitor. Prepare fresh buffer for each experiment and verify the pH.
Temperature Fluctuations Ensure strict temperature control during the incubation steps. A standard temperature of 37°C is commonly used.[3]Enzymatic reactions are sensitive to temperature. Inconsistent temperatures can lead to variable reaction rates and, consequently, fluctuating IC₅₀ values. Use a calibrated incubator or water bath.
Substrate Concentration Use a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG) concentration at or below the Michaelis-Menten constant (Kₘ).The inhibitory effect of competitive inhibitors like this compound is influenced by the substrate concentration. High substrate concentrations can outcompete the inhibitor, leading to an artificially high IC₅₀.[4]
This compound Purity Verify the purity of the this compound stock. If in doubt, perform purity analysis via quantitative NMR (qNMR) or HPLC.Impurities in the compound can interfere with the assay, leading to inaccurate IC₅₀ values. It is recommended that the purity of test compounds be >95%.[5]
Batch-to-Batch Variability If possible, use a single, large batch of this compound for a complete study. If using multiple batches, qualify each new batch against a reference standard.Manufacturing processes can introduce slight variations between batches of a compound, affecting its biological activity.[6][7]

Illustrative Data on IC₅₀ Variability of N-Alkylated 1-Deoxynojirimycin Derivatives:

The following table demonstrates how modifications to the N-alkyl chain of 1-deoxynojirimycin (a close analog of this compound) can significantly impact its inhibitory activity against α-glucosidase. This highlights the sensitivity of the assay to the inhibitor's structure.

Compound N-Alkyl Chain IC₅₀ (µM) against α-glucosidase Reference
Acarbose (Standard)-822.0 ± 1.5[8]
1-Deoxynojirimycin-H222.4 ± 0.5[9]
Derivative 27 -(CH₂)₃CH₃559.3 ± 0.28[8]
Derivative 40 -(CH₂)₂-Ph160.5 ± 0.60[8][9]
Derivative 43 -(CH₂)₄-Ph30.0 ± 0.60[8][9]

Note: Ph represents a phenyl group.

Poor Reproducibility in Antiviral Assays

This compound's antiviral activity stems from its inhibition of host α-glucosidases, which are essential for the proper folding of viral glycoproteins.[10][11] Variability in antiviral assay results is a common challenge.

Potential Causes and Solutions:

Potential Cause Recommended Action Detailed Explanation
Cell Line and Passage Number Use a consistent cell line and maintain a low passage number.Different cell lines can have varying levels of α-glucosidase expression and different susceptibilities to viral infection. High passage numbers can lead to genetic drift and altered cellular phenotypes.
Virus Titer and MOI Standardize the virus stock and use a consistent Multiplicity of Infection (MOI) for all experiments.The initial amount of virus used to infect the cells is a critical parameter. Variations in MOI will lead to different kinetics of viral replication and can mask the effects of the inhibitor.
Inconsistent Incubation Times Adhere strictly to the defined incubation times for drug treatment and viral infection.The timing of drug addition relative to infection (pre-treatment, co-treatment, post-treatment) is crucial for determining the mechanism of action and ensuring reproducibility.
Compound Stability in Culture Media Assess the stability of this compound under your specific cell culture conditions (pH, temperature, media components).This compound may degrade over time in culture media. If stability is an issue, consider replenishing the compound during long-term experiments.
Cytotoxicity of the Compound Determine the cytotoxic concentration (CC₅₀) of this compound on your chosen cell line and work at non-toxic concentrations.High concentrations of the compound may reduce viral yield due to cell death rather than specific antiviral activity. Always run a parallel cytotoxicity assay.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an iminosugar that acts as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the processing of N-linked glycans on newly synthesized glycoproteins. By inhibiting these enzymes, this compound prevents the trimming of terminal glucose residues from the glycans, which disrupts the calnexin/calreticulin cycle, a key quality control step in protein folding. For many viruses, this leads to misfolded viral envelope proteins, which are then retained in the ER and degraded, ultimately reducing the production of infectious viral particles.[10][11]

Q2: Why do I see different levels of antiviral activity against different viruses?

A2: The antiviral efficacy of this compound can be virus-dependent. This variability can be attributed to the specific viral glycoproteins and their reliance on the host's N-linked glycosylation pathway for proper folding and function. Viruses with envelope proteins that are heavily glycosylated and highly dependent on the calnexin/calreticulin cycle for folding are generally more sensitive to this compound.

Q3: How should I prepare and store this compound?

A3: this compound is typically a water-soluble solid. For stock solutions, use a high-purity solvent such as sterile water or a suitable buffer. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles. The stability of this compound can be affected by pH and temperature, so it is advisable to avoid prolonged storage in basic solutions or at high temperatures.[12]

Q4: Can I use yeast α-glucosidase for my initial screening assays?

A4: Yes, yeast α-glucosidase is often used for initial high-throughput screening due to its commercial availability and lower cost. However, be aware that the IC₅₀ values obtained with yeast-derived enzymes may not directly correlate with those from mammalian enzymes.[1] It is crucial to validate any promising results using a more physiologically relevant mammalian α-glucosidase.

Q5: What are the key controls for an α-glucosidase inhibition assay?

A5:

  • Negative Control (No Inhibitor): Contains the enzyme, substrate, and buffer to measure 100% enzyme activity.

  • Positive Control: A known α-glucosidase inhibitor (e.g., Acarbose or 1-Deoxynojirimycin) to validate the assay's ability to detect inhibition.

  • Blank (No Enzyme): Contains the substrate and buffer to control for non-enzymatic substrate degradation.

  • Vehicle Control: Contains the enzyme, substrate, buffer, and the same concentration of the solvent used to dissolve this compound.

Q6: How can I assess the purity of my this compound sample?

A6: The purity of this compound can be accurately determined using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][13][14]

  • qNMR: This technique provides a direct measure of purity against a certified internal standard without the need for a specific this compound reference standard.[13]

  • HPLC: An HPLC method with a suitable column (e.g., C18) and detector (e.g., DAD or ELSD) can be developed to separate this compound from any impurities. Purity is typically assessed by the relative peak area.[14]

III. Experimental Protocols and Visualizations

N-Linked Glycosylation Pathway and Inhibition by this compound

The following diagram illustrates the initial stages of the N-linked glycosylation pathway in the endoplasmic reticulum and the point of inhibition by this compound.

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Lumen NascentProtein Nascent Polypeptide Glycoprotein Glycoprotein (Glc3Man9GlcNAc2) NascentProtein->Glycoprotein Oligosaccharyl- transferas Glc1Man9 Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein->Glc1Man9 Glucose Trimming Man9 Glycoprotein (Man9GlcNAc2) Glc1Man9->Man9 Glucose Trimming Folding Correct Folding (Calnexin Cycle) Man9->Folding GlucosidaseI α-Glucosidase I GlucosidaseI->Glycoprotein GlucosidaseII α-Glucosidase II GlucosidaseII->Glc1Man9 Inhibitor This compound Inhibitor->GlucosidaseI Inhibits Inhibitor->GlucosidaseII Inhibits

Caption: Inhibition of ER α-glucosidases by this compound.

Experimental Workflow: α-Glucosidase Inhibition Assay

This workflow outlines the key steps for determining the IC₅₀ of this compound.

Alpha_Glucosidase_Assay_Workflow PrepInhibitor Prepare Serial Dilutions of this compound PreIncubate Pre-incubate Enzyme and Inhibitor at 37°C PrepInhibitor->PreIncubate PrepEnzyme Prepare α-Glucosidase Solution in Assay Buffer (pH 6.8) PrepEnzyme->PreIncubate AddSubstrate Add Substrate (pNPG) to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C for a Defined Time (e.g., 20 min) AddSubstrate->Incubate StopReaction Stop Reaction (e.g., add Na₂CO₃) Incubate->StopReaction MeasureAbs Measure Absorbance at 405 nm StopReaction->MeasureAbs Calculate Calculate % Inhibition and Determine IC₅₀ Value MeasureAbs->Calculate

Caption: Workflow for an α-glucosidase inhibition assay.

Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3]

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (or other source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in sodium phosphate buffer to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dissolve α-glucosidase in sodium phosphate buffer to a final concentration of approximately 0.2 U/mL.

    • Dissolve pNPG in sodium phosphate buffer to a final concentration of 1 mM.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each this compound dilution to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Include controls: negative control (20 µL buffer instead of inhibitor), positive control (20 µL of a known inhibitor like Acarbose), and a blank (20 µL buffer instead of enzyme).

  • Pre-incubation:

    • Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: Cell-Based Antiviral Assay (Yield Reduction)

This generalized workflow illustrates the steps to evaluate the effect of this compound on the production of infectious virus particles.

Antiviral_Assay_Workflow SeedCells Seed Host Cells in Multi-well Plates TreatCells Treat Cells with Serial Dilutions of this compound SeedCells->TreatCells Cytotoxicity Parallel Cytotoxicity Assay (No Virus) SeedCells->Cytotoxicity InfectCells Infect Cells with Virus at a Known MOI TreatCells->InfectCells TreatCells->Cytotoxicity Incubate Incubate for Viral Replication Cycle (e.g., 48h) InfectCells->Incubate Harvest Harvest Supernatant Incubate->Harvest TiterVirus Determine Viral Titer in Supernatant (e.g., Plaque Assay) Harvest->TiterVirus Calculate Calculate % Reduction in Viral Titer and Determine EC₅₀ TiterVirus->Calculate Cytotoxicity->Calculate

Caption: Workflow for a viral yield reduction assay.

References

Technical Support Center: N-Methylmoranoline Experimental Controls and Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmoranoline and related iminosugar compounds.

Section 1: Troubleshooting Experimental Assays

This section addresses common issues encountered during in vitro and cell-based assays involving this compound.

Guide 1: Troubleshooting α-Glucosidase Inhibition Assays

Issue: Inconsistent or unexpected results in your α-glucosidase inhibition assay.

Potential Causes & Recommended Actions:

Potential CauseRecommended ActionRationale
Enzyme Inactivity Use a fresh enzyme stock. Ensure proper storage conditions (typically -20°C or -80°C). Run a positive control (e.g., Acarbose) to verify enzyme activity.[1][2]Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles, which can lead to denaturation and loss of activity.[2]
Incorrect Buffer pH or Temperature Verify that the assay buffer pH is optimal for the enzyme (typically pH 6.8-7.0 for yeast α-glucosidase). Ensure the assay is performed at the recommended temperature (e.g., 37°C).[1][2]Enzyme activity is highly dependent on pH and temperature. Suboptimal conditions can significantly reduce or abolish activity.[2]
Substrate (pNPG) Issues Prepare fresh p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution. Ensure the final concentration is appropriate for the assay (often near the Km value).pNPG solutions can degrade over time. Using a substrate concentration much higher than the Michaelis constant (Km) can make it difficult to detect competitive inhibition.
Inhibitor Solubility Problems Ensure this compound is fully dissolved. A small amount of a co-solvent like DMSO may be used, but keep the final concentration low (typically <1%) and include a vehicle control.Compound precipitation will lead to an inaccurate assessment of the inhibitory concentration.
Assay Interference Run controls without the enzyme to check if this compound absorbs at the detection wavelength (405 nm).The test compound itself should not interfere with the spectrophotometric reading.
Guide 2: Troubleshooting Cell-Based Glucose Uptake Assays

Issue: Difficulty in observing the expected inhibitory effect of this compound on cellular glucose uptake.

Potential Causes & Recommended Actions:

Potential CauseRecommended ActionRationale
Low Cell Permeability Increase incubation time with this compound. If the compound is not cell-permeable, consider using a different assay that measures the activity of secreted or cell-surface enzymes.The compound must reach its intracellular target to exert an effect.
Incorrect Assay Window Optimize the incubation time with the fluorescent glucose analog (e.g., 2-NBDG). Run time-course experiments to determine the optimal measurement point.[3][4]The timing of incubation with the fluorescent probe is critical for observing significant differences in glucose uptake.[3]
High Basal Glucose Uptake Serum-starve the cells before the assay to reduce basal glucose uptake. Use a glucose-free medium during the assay.[3]High basal uptake can mask the inhibitory effects of the compound.
Cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) in parallel to determine if the observed reduction in glucose uptake is due to cell death.It is crucial to distinguish between specific inhibition of glucose uptake and general cytotoxicity.
Inappropriate Controls Use a known glucose uptake inhibitor (e.g., Phloretin, Cytochalasin B) as a positive control.[5][6] Use a vehicle control (e.g., DMSO) as a negative control.[4]Proper controls are essential to validate the assay and interpret the results correctly.

Section 2: Frequently Asked Questions (FAQs)

α-Glucosidase Inhibition Assays
  • Q1: What is a suitable positive control for an α-glucosidase inhibition assay with this compound?

    • A1: Acarbose is a widely used and commercially available potent α-glucosidase inhibitor that serves as an excellent positive control.[7][8] Its IC50 value can be used as a benchmark for comparing the potency of your test compounds.

  • Q2: What should I use as a negative control in my α-glucosidase inhibition assay?

    • A2: A negative control should contain all assay components (buffer, enzyme, substrate) except the inhibitor. Instead, the vehicle (e.g., buffer or a low concentration of DMSO) used to dissolve this compound should be added. This accounts for any effects of the solvent on enzyme activity. A blank reaction without the enzyme should also be included to measure background absorbance.

  • Q3: My positive control, Acarbose, is showing a different IC50 value than what is reported in the literature. Why?

    • A3: The reported IC50 values for Acarbose can vary significantly depending on the experimental conditions, such as the source of the α-glucosidase (e.g., yeast, rat intestine), enzyme concentration, substrate concentration, and buffer conditions.[7] It is important to establish a consistent internal standard for your specific assay conditions.

Cell-Based Assays
  • Q4: How does this compound, an α-glucosidase inhibitor, affect cellular glucose uptake?

    • A4: this compound and other iminosugars can inhibit endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of glycoproteins, including glucose transporters.[9] By disrupting this process, these compounds can indirectly affect the trafficking and cell surface expression of glucose transporters, leading to reduced glucose uptake.

  • Q5: What are the key considerations when designing a cell-based glucose uptake assay for this compound?

    • A5: Key considerations include selecting an appropriate cell line that expresses the target glucose transporters, optimizing the concentration of the fluorescent glucose analog (e.g., 2-NBDG), determining the optimal incubation times, and including appropriate positive and negative controls to ensure the validity of the assay.[3][4]

General Compound Handling
  • Q6: What are the best practices for storing and handling this compound?

    • A6: this compound, like other deoxynojirimycin derivatives, should be stored as a solid in a cool, dry place. For experimental use, prepare fresh solutions in a suitable buffer or solvent. The stability of deoxynojirimycin derivatives in solution can be pH-dependent, so it is advisable to use freshly prepared solutions for each experiment.[10]

Section 3: Quantitative Data & Standards

Table 1: Comparative IC50 Values of α-Glucosidase Inhibitors
CompoundEnzyme SourceIC50 ValueReference
Acarbose Yeast α-glucosidase11 nM[11]
Acarbose Not Specified262.32 µg/mL[12]
Acarbose Not Specified0.28 ± 0.019 mg/ml[8]
N-alkyl-deoxynojirimycin derivative (Cmpd 43) Yeast α-glucosidase30.0 ± 0.6 µM[13]
N-benzyl-deoxynojirimycin derivative (Cmpd 18a) Yeast α-glucosidase0.207 ± 0.11 mM[14]
1-Deoxynojirimycin (DNJ) Not Specified222.4 ± 0.5 µM[13]

Note: IC50 values can vary significantly based on experimental conditions.

Section 4: Experimental Protocols & Methodologies

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound and Acarbose in the appropriate solvent (e.g., buffer or DMSO).

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well (except the blank).

    • Add the serially diluted this compound or Acarbose solutions to the respective wells.

    • Include a positive control (Acarbose) and a negative control (vehicle).

    • Add buffer to the blank wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[1]

  • Initiate Reaction:

    • Add the pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[15]

  • Stop Reaction:

    • Stop the reaction by adding Na2CO3 solution to each well. This will also develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Glucose Uptake Assay using 2-NBDG

This protocol describes a method to assess the effect of this compound on glucose uptake in a cell-based model.

Materials:

  • Adherent cell line (e.g., 3T3-L1 adipocytes, HepG2)

  • Cell culture medium

  • Glucose-free culture medium

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • This compound

  • Insulin (positive control for stimulating uptake)

  • Phloretin or Cytochalasin B (positive control for inhibiting uptake)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[3]

  • Cell Treatment:

    • The next day, replace the culture medium with glucose-free medium containing various concentrations of this compound, controls (vehicle, insulin, phloretin), and incubate for a predetermined time.[3]

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/ml and incubate for a specified period (e.g., 30-60 minutes).[3] This time may need to be optimized for your cell line.

  • Wash Cells:

    • Remove the 2-NBDG containing medium and wash the cells with cold PBS to remove extracellular fluorescence.

  • Measure Fluorescence:

    • Add PBS or an appropriate assay buffer to the wells.

    • Measure the fluorescence using a microplate reader (excitation/emission ≈ 485/535 nm) or analyze the cells by flow cytometry.[4]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of treated cells to the vehicle control to determine the percentage of glucose uptake.

Section 5: Signaling Pathways & Experimental Workflows

Diagram 1: Experimental Workflow for α-Glucosidase Inhibition Assay

alpha_glucosidase_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of This compound prep_solutions->serial_dilution add_inhibitor Add Inhibitor/ Controls serial_dilution->add_inhibitor add_enzyme Add Enzyme to Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C, 15 min) add_inhibitor->pre_incubate add_substrate Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubate (e.g., 37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Diagram 2: this compound's Potential Effect on the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates GLUT4_transporter GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake Facilitates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_transporter NMM This compound ER_Glucosidase ER α-Glucosidase NMM->ER_Glucosidase Inhibits ER_Glucosidase->Insulin_Receptor Affects Folding & Trafficking Insulin Insulin Insulin->Insulin_Receptor Activates

Caption: Potential effect of this compound on PI3K/Akt signaling.

References

Technical Support Center: Enhancing the Bioavailability of N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the oral bioavailability of N-Methylmoranoline (NMM). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential therapeutic applications?

A1: this compound, also known as N-Methyl-1-deoxynojirimycin, is an iminosugar, a class of compounds that are analogues of sugars where the ring oxygen is replaced by a nitrogen atom.[1] Its chemical formula is C7H15NO4, and it has a molecular weight of approximately 177.20 g/mol .[2] Iminosugars are known for their ability to inhibit glycosidases, enzymes that process carbohydrates.[1] Due to this property, this compound and similar iminosugars are being investigated for various therapeutic applications, including antiviral and antidiabetic activities.[3][4][5]

Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A2: While specific data for this compound is limited, iminosugars often face challenges with oral bioavailability due to a combination of factors. These can include poor membrane permeability due to their hydrophilic nature and potential for presystemic metabolism. The impact of these factors can vary depending on the specific iminosugar and its derivatives.[6]

Q3: What are the general strategies to enhance the oral bioavailability of compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of molecules with challenges in solubility or permeability.[7][8][9][10][11] These include:

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[12]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[13][14][15][16]

  • Nanoparticle Formulations: Reducing the particle size to the nano-range can increase the surface area for dissolution and potentially enhance absorption.[7][17][18][19]

  • Prodrugs: Modifying the chemical structure of the drug to a more permeable form that converts to the active drug in the body.

  • Permeation Enhancers: Using excipients that can transiently increase the permeability of the intestinal epithelium.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility and Dissolution Rate

Possible Causes:

  • Crystalline nature of the drug substance.

  • Inadequate wetting of the drug particles.

  • Insufficient solubility in the dissolution medium.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.

    • Analyze the solid-state properties (crystallinity vs. amorphous content) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Formulation Strategies to Enhance Dissolution:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer.

      • Polymer Screening: Evaluate polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

      • Preparation Method: Utilize techniques like solvent evaporation or hot-melt extrusion.

    • Particle Size Reduction:

      • Micronization/Nanonization: Reduce the particle size of the drug substance to increase its surface area.

Data Presentation:

Table 1: In Vitro Dissolution of this compound Formulations

Formulation Dissolution Medium (pH 6.8) % Drug Released at 30 min % Drug Released at 60 min
Pure NMM Phosphate Buffer Data not available Data not available
Solid Dispersion (1:5 Drug:PVP K30) Phosphate Buffer Hypothetical: 75% Hypothetical: 95%
Nanosuspension Phosphate Buffer Hypothetical: 85% Hypothetical: 98%

| Marketed Product (if available) | Phosphate Buffer | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should generate their own data.

Issue 2: Poor Intestinal Permeability

Symptom: In vitro cell-based assays (e.g., Caco-2 permeability assay) indicate low apparent permeability (Papp) for this compound.

Possible Causes:

  • High hydrophilicity of the molecule.

  • Efflux by intestinal transporters (e.g., P-glycoprotein).

Troubleshooting Steps:

  • Bidirectional Caco-2 Permeability Assay:

    • Measure the transport of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[20][21][22][23]

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[21]

  • Investigate Efflux Transporter Involvement:

    • Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms that this compound is a substrate for that transporter.

  • Formulation with Permeation Enhancers:

    • Evaluate the impact of GRAS (Generally Recognized As Safe) excipients known to enhance permeability, such as certain surfactants or fatty acids, in the formulation.

Data Presentation:

Table 2: Caco-2 Permeability of this compound

Condition Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio
NMM alone Hypothetical: 0.5 Hypothetical: 2.5 Hypothetical: 5.0

| NMM + Verapamil | Hypothetical: 2.0 | Hypothetical: 2.2 | Hypothetical: 1.1 |

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should generate their own data.

Issue 3: High First-Pass Metabolism

Symptom: In vivo pharmacokinetic studies show low oral bioavailability despite good in vitro dissolution and permeability.

Possible Causes:

  • Extensive metabolism in the gut wall or liver before reaching systemic circulation. Based on studies of similar compounds with a morpholine ring, N-glucuronidation could be a potential metabolic pathway.

Troubleshooting Steps:

  • In Vitro Metabolism Studies:

    • Incubate this compound with liver microsomes or S9 fractions to identify potential metabolites.

    • Use analytical techniques like LC-MS/MS to characterize the metabolic products.

  • In Vivo Pharmacokinetic Study Design:

    • Conduct a pharmacokinetic study in an appropriate animal model (e.g., rats, mice) with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability.[24][25][26][27]

    • Analyze plasma samples at various time points to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Formulation Strategies to Mitigate First-Pass Metabolism:

    • Lipid-Based Formulations: These can promote lymphatic absorption, which can partially bypass the liver.

    • Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of the relevant metabolic enzymes (use with caution and for research purposes only).

Data Presentation:

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

Formulation Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL) Absolute Bioavailability (%)
NMM Solution IV 2 1500 0.08 2500 100
NMM Solution PO 10 300 1.0 1250 Hypothetical: 10%

| NMM SEDDS | PO | 10 | 600 | 0.5 | 2500 | Hypothetical: 20% |

Note: The data in this table is hypothetical and for illustrative purposes. Researchers should generate their own data.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place the this compound formulation in the dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a monolayer.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4.

  • Procedure (A-B Transport): a. Add the this compound solution to the apical (A) side. b. Add fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). e. Analyze the samples for this compound concentration.

  • Procedure (B-A Transport): a. Add the this compound solution to the basolateral (B) side. b. Add fresh transport buffer to the apical (A) side. c. Follow the same incubation and sampling procedure as for A-B transport.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

Protocol 3: Rat Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound solution.

    • Group 2: Oral (PO) gavage of this compound formulation.

  • Dosing:

    • IV: Administer the dose via the tail vein.

    • PO: Administer the dose using an oral gavage needle.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[28][29][30]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Aqueous Solubility Assessment dissolution In Vitro Dissolution Testing solubility->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 metabolism_vitro In Vitro Metabolism (Liver Microsomes) caco2->metabolism_vitro formulation formulation metabolism_vitro->formulation solid_disp Solid Dispersion pk_study Animal Pharmacokinetic Study (IV & PO) lipid_based Lipid-Based Formulation nanoparticle Nanoparticle Formulation bioavailability Calculate Absolute Bioavailability pk_study->bioavailability formulation->pk_study

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism lumen GI Lumen (NMM Formulation) enterocyte Enterocyte lumen->enterocyte Absorption bloodstream Systemic Circulation enterocyte->bloodstream Entry into Blood liver Liver enterocyte->liver Portal Vein enterocyte->liver Efflux metabolites Metabolites (e.g., N-glucuronide) liver->metabolites Metabolism metabolites->bloodstream Excretion/Circulation

Caption: Potential absorption and metabolism pathway of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Formulation Strategies start Low Oral Bioavailability solubility Poor Solubility start->solubility permeability Low Permeability start->permeability metabolism High First-Pass Metabolism start->metabolism form_sol Solid Dispersion Nanosuspension solubility->form_sol form_perm Permeation Enhancers permeability->form_perm form_met Lipid-Based Systems (Lymphatic Uptake) metabolism->form_met

Caption: Troubleshooting logic for low this compound bioavailability.

References

Validation & Comparative

A Comparative Guide to N-Methylmoranoline and Other α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of α-glucosidase inhibitors, a clear and data-driven comparison of available compounds is crucial. This guide provides an objective evaluation of N-Methylmoranoline (also known as N-methyl-1-deoxynojirimycin) in relation to established α-glucosidase inhibitors: acarbose, miglitol, and voglibose. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for key assays, and a visualization of their shared mechanism of action.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and its counterparts against α-glucosidase is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibitory strength. The tables below summarize the available IC50 data for these compounds against α-glucosidase from different sources. It is important to note that direct comparisons are most accurate when data is generated under identical experimental conditions.

Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50)

InhibitorEnzyme SourceIC50 (µM)Reference
1-Deoxynojirimycin (Moranoline)Yeast222.4 ± 0.5[1]
N-Alkyl-1-deoxynojirimycin derivative (C5 alkyl chain) Yeast 30.0 ± 0.6 [1]
AcarboseYeast822.0 ± 1.5[1]
MiglitolRat Intestinal Sucrase0.11[2]
MiglitolRat Intestinal Maltase1.3[2]
MiglitolRat Intestinal Isomaltase1.2[2]
VogliboseRat Intestinal Maltase0.11[3]
VogliboseRat Intestinal Isomaltase0.16[3]
VogliboseRat Intestinal Sucrase0.07[3]

Note: this compound is an N-alkyl-1-deoxynojirimycin derivative. The provided data for the C5 alkyl chain derivative offers insight into the potential potency of N-substituted moranolines.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for the key experiments cited.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against the α-glucosidase enzyme.

Objective: To quantify the concentration of an inhibitor required to reduce the enzyme activity by 50% (IC50).

Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast) or a rat intestinal acetone powder preparation.

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, acarbose, etc.)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor (e.g., acarbose) in the appropriate solvent (e.g., DMSO, then diluted in buffer).

  • Enzyme Reaction:

    • In a 96-well plate, add a specific volume of the enzyme solution to each well.

    • Add different concentrations of the test compounds or standard inhibitor to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction:

    • Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a sodium carbonate solution to each well. This also helps to develop the color of the p-nitrophenol.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation of Inhibition and IC50:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Oral Sucrose/Starch Tolerance Test

This animal model is used to evaluate the in vivo efficacy of α-glucosidase inhibitors in reducing postprandial hyperglycemia.

Objective: To assess the ability of a test compound to lower the blood glucose spike after an oral load of sucrose or starch in an animal model.

Principle: The inhibitor is administered to fasted animals before a carbohydrate challenge. Blood glucose levels are then monitored over time to determine the effect of the inhibitor on carbohydrate absorption.

Materials:

  • Experimental animals (e.g., rats or mice)

  • Test compounds (this compound, acarbose, etc.)

  • Sucrose or starch solution

  • Glucometer and glucose test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the experimental conditions for a sufficient period.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement:

    • Measure the fasting blood glucose level of each animal from a tail vein blood sample (time 0).

  • Administration of Inhibitor and Carbohydrate:

    • Administer the test compound or vehicle (control) to the animals via oral gavage.

    • After a specific time interval (e.g., 30 minutes), administer a sucrose or starch solution to all animals via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points after the carbohydrate load (e.g., 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis:

    • Plot the blood glucose concentration against time for each group.

    • Calculate the area under the curve (AUC) for the blood glucose response to assess the overall glycemic control.

    • Compare the blood glucose levels and AUC between the treated and control groups to determine the efficacy of the inhibitor.

Mechanism of Action and Signaling Pathway

α-glucosidase inhibitors, including this compound, acarbose, miglitol, and voglibose, share a common mechanism of action. They act as competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose. By inhibiting these enzymes, the digestion and absorption of carbohydrates are delayed, leading to a reduction in the postprandial increase in blood glucose levels.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Pancreatic Amylase AlphaGlucosidase α-Glucosidase Enzymes (Sucrase, Maltase, etc.) Oligosaccharides->AlphaGlucosidase Monosaccharides Monosaccharides (Glucose) Glucose_Absorbed Glucose Absorption Monosaccharides->Glucose_Absorbed AlphaGlucosidase->Monosaccharides Hydrolysis Inhibitor α-Glucosidase Inhibitor (this compound, Acarbose, etc.) Inhibitor->AlphaGlucosidase Competitive Inhibition Blood_Glucose Reduced Postprandial Blood Glucose Glucose_Absorbed->Blood_Glucose Delayed Absorption

References

A Comparative Efficacy Analysis: Acarbose vs. the Elusive N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

In the landscape of therapeutic agents for type 2 diabetes, alpha-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia. Acarbose is a well-established and extensively studied drug in this class. This guide provides a comprehensive comparison of acarbose's efficacy with the current understanding of N-Methylmoranoline, a compound for which there is a notable absence of published scientific literature and clinical data in the context of diabetes management.

Executive Summary

Extensive searches of scientific databases and clinical trial registries have yielded no significant information on "this compound" as an alpha-glucosidase inhibitor or a treatment for diabetes. Therefore, a direct comparison of its efficacy with acarbose is not feasible based on currently available evidence.

This guide will proceed to detail the robust body of evidence for acarbose, presenting its mechanism of action, quantitative efficacy data from numerous clinical trials, and methodologies of key experiments. This information is intended to serve as a benchmark for the evaluation of any potential new alpha-glucosidase inhibitors.

Acarbose: A Profile of a Veteran Alpha-Glucosidase Inhibitor

Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of intestinal alpha-glucosidase enzymes.[1][2][3] These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][4] By delaying carbohydrate digestion, acarbose effectively reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[3][5]

Mechanism of Action

Acarbose primarily targets pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidases, including maltase, sucrase, and glucoamylase.[1][2][5] Its action is localized to the gastrointestinal tract, with minimal systemic absorption (less than 2% as the active drug).[1] This localized action minimizes systemic side effects. The inhibition of these enzymes delays the breakdown of complex carbohydrates, leading to a blunted and delayed rise in postprandial blood glucose.[6]

Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Pancreatic α-amylase Glucose Glucose Oligosaccharides->Glucose Hydrolysis Acarbose_Lumen Acarbose Acarbose_Lumen->Oligosaccharides Alpha_Glucosidase α-Glucosidase Enzymes (Maltase, Sucrase, etc.) Blood_Glucose Postprandial Blood Glucose Glucose->Blood_Glucose Absorption Acarbose_Brush Acarbose Acarbose_Brush->Glucose Increased Blood Glucose Increased Blood Glucose

Figure 1: Mechanism of action of Acarbose in the small intestine.

Efficacy of Acarbose: A Summary of Clinical Data

Numerous clinical trials have demonstrated the efficacy of acarbose in improving glycemic control in patients with type 2 diabetes. The following tables summarize key findings from comparative studies.

Table 1: Acarbose vs. Placebo - Impact on Glycemic Control
StudyDurationTreatment GroupNBaseline HbA1c (%)Change in HbA1c (%)Change in Postprandial Glucose (mmol/L)
U.K. Prospective Diabetes Study 44[7]3 yearsAcarbose (up to 100 mg t.i.d.)9737.9-0.5 (in patients on therapy)Not Reported
Placebo9737.9-
Coniff et al.[8]16 weeksAcarbose (100 mg t.i.d.)---0.78 (relative to placebo)Significant reduction
Acarbose (300 mg t.i.d.)---1.10 (relative to placebo)Significant reduction
Chiasson et al.[9]24 weeksAcarbose (titrated to 100 mg t.i.d.)---0.69 (compared to placebo)Significant reduction
Table 2: Acarbose vs. Other Antidiabetic Agents - Comparative Efficacy
StudyDurationTreatment GroupsNBaseline HbA1c (%)Change in HbA1c (%)Key Findings
Yang et al. (MARCH Trial)[10]48 weeksAcarbose (100 mg t.i.d.)391~7.5-1.11Similar efficacy to metformin in reducing HbA1c. Greater bodyweight loss with acarbose.
Metformin (1500 mg/day)393~7.5-1.12
Hoffmann & Spengler (Essen-II Study)[11]24 weeksAcarbose (100 mg t.i.d.)319.8 (placebo group)-1.3Both acarbose and metformin showed similar improvements in HbA1c compared to placebo.
Metformin (850 mg b.i.d.)32-1.1
Pan et al.[12]24 weeksAcarbose441-Similar to vildagliptinAcarbose was more effective at decreasing bodyweight than vildagliptin.
Vildagliptin220-

Experimental Protocols

U.K. Prospective Diabetes Study 44 (UKPDS 44)[7]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 1,946 patients with type 2 diabetes.

  • Intervention: Patients were randomized to receive either acarbose (titrated to a maximum dose of 100 mg three times a day) or a matching placebo.

  • Duration: 3 years.

  • Primary Outcome Measures: HbA1c, fasting plasma glucose (FPG), body weight, compliance, and incidence of side effects.

  • Methodology: Patients were monitored in UKPDS clinics every 4 months. HbA1c was measured using a DCCT-aligned method. FPG was measured from venous plasma samples.

MARCH Trial (Metformin and AcaRbose in Chinese as the initial Hypoglycemic treatment)[10]
  • Study Design: A multicenter, randomized, open-label, parallel-group trial.

  • Participants: 784 Chinese patients with newly diagnosed type 2 diabetes.

  • Intervention: Patients were randomized to receive either acarbose (100 mg three times a day) or metformin (1500 mg once daily).

  • Duration: 48 weeks.

  • Primary Outcome Measures: Change in HbA1c from baseline.

  • Methodology: HbA1c was measured at baseline, 24 weeks, and 48 weeks. Fasting and 2-hour post-challenge blood glucose levels were also assessed.

Side Effect Profile

The most common side effects associated with acarbose are gastrointestinal, including flatulence and diarrhea.[7] These effects are a direct result of the drug's mechanism of action, as undigested carbohydrates are fermented by bacteria in the colon. These side effects are often dose-related and tend to diminish over time. Acarbose monotherapy does not cause hypoglycemia.[1]

The Case of this compound: A Data Vacuum

Despite a comprehensive search of scientific literature and clinical trial databases, no studies were identified that evaluated the efficacy of this compound for the treatment of diabetes or as an alpha-glucosidase inhibitor. The term "moranoline" is chemically related to deoxynojirimycin, a known alpha-glucosidase inhibitor scaffold, suggesting that this compound could be a derivative. However, without any published research, its biological activity, efficacy, and safety profile remain unknown.

Conclusion

Acarbose is a well-characterized alpha-glucosidase inhibitor with proven efficacy in improving glycemic control, particularly in managing postprandial hyperglycemia in patients with type 2 diabetes. Its mechanism of action is well understood, and its clinical effects are supported by a large body of evidence from numerous studies.

In contrast, this compound remains an unknown entity in the context of diabetes treatment. The complete absence of preclinical and clinical data makes any comparison with acarbose impossible. For researchers and drug development professionals, the extensive data available for acarbose serves as a valuable benchmark for the development and evaluation of new therapeutic agents in this class. Future research is required to determine if this compound or other novel compounds can offer a comparable or superior efficacy and safety profile to established treatments like acarbose.

References

Validating the Therapeutic Potential of N-Methylated Iminosugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is continually evolving, with a growing interest in host-targeted therapies that offer broad-spectrum efficacy and a higher barrier to resistance. Among these, N-methylated iminosugars have emerged as a promising class of compounds with therapeutic potential in viral infections and metabolic diseases. This guide provides an objective comparison of N-methylated iminosugars with alternative therapeutic strategies, supported by experimental data and detailed methodologies to aid in the validation of this therapeutic target.

Introduction to N-Methylated Iminosugars

Iminosugars are carbohydrate mimetics in which the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration allows them to act as competitive inhibitors of various glycosidases and glycosyltransferases. N-alkylation of these iminosugars can significantly modulate their biological activity, potency, and selectivity. A key example is N-methyl-1-deoxynojirimycin (MDJN) , an α-glucosidase inhibitor. Its primary mechanism of action involves the inhibition of N-linked glycosylation in the endoplasmic reticulum, a critical process for the proper folding of many viral envelope glycoproteins. This disruption leads to misfolded proteins and can inhibit the replication of a broad range of enveloped viruses.

Another prominent N-alkylated iminosugar is N-butyl-deoxynojirimycin (Miglustat) , which is an approved therapy for type 1 Gaucher disease. Miglustat inhibits glucosylceramide synthase, a key enzyme in the biosynthesis of glucosylceramide, thereby reducing the accumulation of this substrate in patients with a deficiency in the enzyme glucocerebrosidase.

Comparative Data: N-Alkylated Iminosugars vs. Alternatives

To provide a clear comparison of the efficacy of N-alkylated iminosugars, the following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro α-Glucosidase Inhibitory Activity
CompoundEnzyme SourceIC50 (µM)Reference
N-Nonyldeoxynojirimycin (NN-DNJ) Acid α-glucosidase0.42[1]
N-Nonyldeoxynojirimycin (NN-DNJ) α-1,6-glucosidase8.4[1]
N-Butyl-deoxynojirimycin (Miglustat) UDP-glucose ceramide glucosyltransferase32[2]
N-Butyl-deoxynojirimycin (Miglustat) β-glucosidase 281[2]
Acarbose (Standard) α-glucosidase822.0 ± 1.5[3]
Novel N-alkyl-DNJ derivative (Compound 43) α-glucosidase30.0 ± 0.6[3]
Table 2: Antiviral Activity of Iminosugars
CompoundVirusAssayIC50 / EC50 (µM)Reference
N-Butyl-deoxynojirimycin (Miglustat) HIV-1PBMC infection282[2]
N-Butyl-deoxynojirimycin (Miglustat) HIV-2PBMC infection211[2]
N-Nonyldeoxynojirimycin (NN-DNJ) Bovine Viral Diarrhea Virus (BVDV)Infectious virus secretion2.5[1]
Table 3: Clinical Efficacy of Miglustat in Gaucher Disease Type 1
ParameterBaseline (Mean)Change after 12 months (Mean)p-valueReference
Spleen Volume (multiples of normal)14.9-19%< 0.001[4]
Liver Volume (multiples of normal)1.8-12%< 0.001[4]
Hemoglobin (g/dL)12.3+0.77-[4]
Platelet Count (x 10^9/L)88.7+41.5-[4]
Chitotriosidase Activity (% decrease)--16.4%< 0.001[4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate key processes.

Inhibition_of_N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Inhibitor Dol_P Dolichol-P Dol_PP_GlcNAc2 Dol-PP-(GlcNAc)2 Dol_P->Dol_PP_GlcNAc2 UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_P GlcNAc phosphotransferase Dol_PP_GlcNAc2_Man9 Dol-PP-(GlcNAc)2(Man)9 Dol_PP_GlcNAc2->Dol_PP_GlcNAc2_Man9 GDP_Man GDP-Man GDP_Man->Dol_PP_GlcNAc2 Precursor Glc3Man9GlcNAc2-PP-Dol Dol_PP_GlcNAc2_Man9->Precursor UDP_Glc UDP-Glc UDP_Glc->Dol_PP_GlcNAc2_Man9 Protein Nascent Polypeptide Precursor->Protein Oligosaccharyltransferase Glycoprotein_untrimmed Untrimmed Glycoprotein Protein->Glycoprotein_untrimmed Glucosidase_I_II α-Glucosidase I & II Glycoprotein_untrimmed->Glucosidase_I_II Glucose Trimming Glycoprotein_trimmed Trimmed Glycoprotein Glucosidase_I_II->Glycoprotein_trimmed Calnexin Calnexin/Calreticulin Chaperones Folded_Protein Correctly Folded Glycoprotein Calnexin->Folded_Protein Folding Glycoprotein_trimmed->Calnexin Binding MDJN N-Methyl-deoxynojirimycin MDJN->Glucosidase_I_II Inhibition

Figure 1: Inhibition of N-Linked Glycosylation by N-Methyl-deoxynojirimycin.

Alpha_Glucosidase_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate (pNPG), and Inhibitor Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate α-Glucosidase with N-Methylated Iminosugar Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add p-Nitrophenyl-α-D-glucopyranoside (pNPG) to start reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm (p-nitrophenol) Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Figure 2: Workflow for an in vitro α-Glucosidase Inhibition Assay.

Cell_Based_Antiviral_Assay cluster_workflow Experimental Workflow Start Start Seed_Cells Seed susceptible host cells in a multi-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of N-Methylated Iminosugar Seed_Cells->Treat_Cells Infect_Cells Infect cells with the virus Treat_Cells->Infect_Cells Incubate Incubate for a defined period Infect_Cells->Incubate Assess_Viability Assess cell viability (e.g., CPE reduction, MTS assay) Incubate->Assess_Viability Quantify_Virus Quantify viral replication (e.g., plaque assay, qPCR) Incubate->Quantify_Virus Determine_EC50 Determine EC50 and CC50 Assess_Viability->Determine_EC50 Quantify_Virus->Determine_EC50

Figure 3: Workflow for a Cell-Based Antiviral Assay.

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from standard colorimetric assays for α-glucosidase activity.[5][6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • N-methylated iminosugar (or other inhibitor)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add various concentrations of the N-methylated iminosugar to respective wells. Include a positive control (e.g., acarbose) and a negative control (buffer only).

  • Add the α-glucosidase solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding Na2CO3 solution to each well.

  • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the inhibition percentage against the inhibitor concentration.

Cell-Based Antiviral Assay (CPE Reduction Assay)

This protocol outlines a general method to assess the antiviral activity of a compound by measuring the reduction of virus-induced cytopathic effect (CPE).[8][9][10]

Materials:

  • Susceptible host cell line

  • Virus stock

  • N-methylated iminosugar (or other test compound)

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or Neutral Red)

  • Microplate reader

Procedure:

  • Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the N-methylated iminosugar in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

  • Infect the cells with a predetermined titer of the virus (except for the cell control wells).

  • Incubate the plate at the optimal temperature and CO2 conditions for viral replication.

  • After a sufficient incubation period for CPE to develop in the virus control wells, assess cell viability.

  • For an MTS assay, add the MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

  • Determine the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 (the concentration of the compound that causes 50% cytotoxicity in uninfected cells).

  • The selectivity index (SI) can be calculated as CC50/EC50, with a higher SI indicating a more promising antiviral candidate.

Comparison with Alternative Therapies

Antiviral Therapies

For viral infections, particularly influenza, neuraminidase inhibitors like Oseltamivir (Tamiflu) are a standard of care.[11] These drugs target a viral enzyme, neuraminidase, which is essential for the release of new virions from infected cells.[11] In contrast, N-methylated iminosugars target a host-cell process, N-linked glycosylation, which is required by many different enveloped viruses for the proper folding of their surface glycoproteins.[12][13]

Advantages of N-Methylated Iminosugars:

  • Broad-spectrum potential: By targeting a host process utilized by many viruses, they may be effective against a wider range of viral pathogens.

  • Higher barrier to resistance: Viruses are less likely to develop resistance to a drug that targets a host factor, as this would require a fundamental change in how the virus utilizes the host cell machinery.

Disadvantages of N-Methylated Iminosugars:

  • Potential for host toxicity: Targeting a host process carries the risk of off-target effects and cellular toxicity. However, many iminosugars have shown a favorable therapeutic window.

  • Lower potency (in some cases): Compared to highly specific direct-acting antivirals, host-targeted therapies may exhibit lower potency in vitro.

Gaucher Disease Therapies

The standard of care for Gaucher disease is Enzyme Replacement Therapy (ERT) , which involves intravenous infusions of a recombinant form of the deficient enzyme, glucocerebrosidase (e.g., imiglucerase, velaglucerase alfa).[14][15][16]

Advantages of N-Butyl-deoxynojirimycin (Miglustat) - Substrate Reduction Therapy (SRT):

  • Oral administration: This offers a significant convenience advantage over the intravenous infusions required for ERT.[14]

  • Potential for CNS penetration: As a small molecule, Miglustat has the potential to cross the blood-brain barrier, which may be beneficial for neuronopathic forms of Gaucher disease, although clinical trials in this area have had mixed results.[17]

Disadvantages of Miglustat:

  • Lower efficacy for some systemic symptoms: ERT is generally more effective at reversing the major systemic manifestations of Gaucher disease.[18] Miglustat is typically indicated for patients with mild to moderate type 1 Gaucher disease for whom ERT is not a suitable option.[4][14]

  • Side effects: Gastrointestinal side effects, such as diarrhea, are common with Miglustat.[4]

Conclusion

N-methylated iminosugars represent a versatile class of therapeutic agents with validated and potential applications in both genetic metabolic disorders and infectious diseases. Their mechanism of action, particularly the inhibition of α-glucosidases and the subsequent disruption of N-linked glycosylation, provides a compelling rationale for their use as broad-spectrum antiviral agents. While direct-acting antivirals and enzyme replacement therapies remain the standard of care in many instances, the unique advantages of N-methylated iminosugars, such as oral bioavailability and a higher barrier to viral resistance, warrant their continued investigation and development. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and validation of this important therapeutic target.

References

N-Methylmoranoline: A Comparative Guide to its Glycosidase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-methyl-DNJ), is a synthetic iminosugar and an analog of the naturally occurring alpha-glucosidase inhibitor, 1-deoxynojirimycin (DNJ). As a member of the iminosugar class, this compound holds therapeutic potential, primarily through the inhibition of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing. This guide provides a comparative analysis of the enzyme inhibition profile of this compound, contrasting its activity with its parent compound, DNJ, and other clinically relevant N-substituted DNJ derivatives, miglitol and miglustat. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further investigation and drug development.

Executive Summary of Glycosidase Inhibition

The inhibitory activity of this compound and its analogs is summarized below. N-alkylation of the deoxynojirimycin scaffold significantly influences the inhibitory potency and selectivity against various glycosidases.

CompoundTarget Enzyme(s)Other Inhibited EnzymesKey Therapeutic Indication(s)
This compound Intestinal α-glucosidases (Sucrase, Maltase), α-1,6-glucosidaseProcessing α-glucosidase IInvestigational
1-Deoxynojirimycin (DNJ) α-glucosidasesβ-glucosidase, Glucosylceramide synthaseAntihyperglycemic, Antiviral (Investigational)
Miglitol (N-hydroxyethyl-DNJ) α-glucosidases---Type 2 Diabetes
Miglustat (N-butyl-DNJ) UDP-glucose ceramide glucosyltransferaseβ-glucosidase 2Gaucher disease, Niemann-Pick type C disease

Comparative Inhibitory Activity

While comprehensive cross-reactivity data for this compound against a broad panel of glycosidases is limited in publicly available literature, existing studies provide insights into its primary inhibitory activities. The following table presents available quantitative data on the inhibitory potency of this compound and its comparators.

Table 1: In Vitro Inhibitory Activity (IC50/Ki) of this compound and Related Iminosugars

EnzymeThis compound1-Deoxynojirimycin (DNJ)MiglitolMiglustat
α-Glucosidase (yeast) Data not available35 µM (IC50)[1]Data not availableData not available
α-Glucosidase I Inhibits[2]Inhibits[1]Data not availableData not available
α-1,6-Glucosidase Inhibits[3]Data not availableData not availableData not available
β-Glucosidase Data not available71 µM (IC50)[1]Data not available81 µM (IC50, rat recombinant)[4]
UDP-glucose ceramide glucosyltransferase Data not availableData not availableData not available32 µM (IC50, rat recombinant)[4]
α-Galactosidase Data not available16 µM (IC50)[1]Data not availableNo inhibition at 100 µM[5]
β-Galactosidase Data not availableData not availableData not availableNo inhibition at 100 µM[5]

Note: The lack of comprehensive, directly comparable IC50 or Ki values for this compound across a wide range of glycosidases is a current limitation in the literature. The available data indicates its activity against α-glucosidases, but a full selectivity profile remains to be established.

Signaling Pathways and Mechanisms of Action

This compound, as an alpha-glucosidase inhibitor, primarily exerts its effect by delaying the digestion and absorption of carbohydrates in the small intestine. This mechanism is crucial for the management of postprandial hyperglycemia. Furthermore, its inhibition of processing glucosidases in the endoplasmic reticulum can interfere with the proper folding of glycoproteins, a mechanism with potential antiviral applications.

Signaling_Pathway cluster_intestine Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Sucrose, Starch) Alpha_Glucosidase α-Glucosidase (Sucrase, Maltase) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption N_Methylmoranoline This compound N_Methylmoranoline->Alpha_Glucosidase Inhibition

Figure 1: Mechanism of action of this compound in the intestine.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme inhibitors. The following are standard protocols for determining the inhibitory activity against key glycosidases.

Alpha-Glucosidase Inhibition Assay

This spectrophotometric assay is commonly used to screen for alpha-glucosidase inhibitors.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • Test compound (this compound)

  • Positive control (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of alpha-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the test compound or control solution.

  • Add the pNPG substrate solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the alpha-glucosidase solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm. The intensity of the yellow color from the released p-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alpha_Glucosidase_Assay A Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor Solutions B Add Inhibitor and Substrate to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Enzyme to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Figure 2: Workflow for the alpha-glucosidase inhibition assay.

Beta-Galactosidase Inhibition Assay

This assay is used to assess the inhibitory effect on beta-galactosidase, a common off-target enzyme for glycosidase inhibitors.

Materials:

  • Beta-galactosidase from Aspergillus oryzae or E. coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate buffer (pH 7.3)

  • Sodium carbonate (Na2CO3)

  • Test compound (this compound)

  • Positive control (e.g., 1-deoxynojirimycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of beta-galactosidase in phosphate buffer.

  • Prepare various concentrations of the test compound and the positive control in phosphate buffer.

  • In a 96-well plate, add the test compound or control solution.

  • Add the ONPG substrate solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the beta-galactosidase solution to each well.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 420 nm. The intensity of the yellow color from the released o-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Beta_Galactosidase_Assay A Prepare Reagents: - Enzyme Solution - Substrate (ONPG) - Inhibitor Solutions B Add Inhibitor and Substrate to 96-well plate A->B C Pre-incubate at 37°C B->C D Add Enzyme to start reaction C->D E Incubate at 37°C D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 420 nm F->G H Calculate % Inhibition and IC50 G->H

Figure 3: Workflow for the beta-galactosidase inhibition assay.

Conclusion

This compound is a potent inhibitor of intestinal alpha-glucosidases and processing alpha-glucosidases. While it shares a common ancestral structure with other deoxynojirimycin derivatives, the N-methyl substitution likely alters its selectivity profile. The available data suggests a primary activity against α-glucosidases, which is consistent with its potential as an anti-hyperglycemic agent. However, a comprehensive cross-reactivity study against a broad panel of glycosidases is necessary to fully elucidate its selectivity and potential off-target effects. Such studies would be invaluable for its further development as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols to generate these much-needed comparative data.

References

Comparative Potency Analysis of N-Methylmoranoline and Other Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of N-Methylmoranoline and other commercially available alpha-glucosidase inhibitors. The data presented is compiled from publicly available research, and it is intended to serve as a resource for researchers and professionals in the field of drug development.

Data Presentation: Comparative Potency (IC50) of Alpha-Glucosidase Inhibitors

The inhibitory potency of this compound and its analogs against alpha-glucosidase is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for this compound (N-methyl-1-deoxynojirimycin), its parent compound 1-deoxynojirimycin (DNJ), and other commonly used alpha-glucosidase inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine), substrate concentration, and assay methodology.

CompoundIC50 (µM)Enzyme SourceNotes
This compound (N-methyl-1-deoxynojirimycin) Not explicitly reported in comparative studies-While its inhibitory activity on α-glucosidase is documented, a precise IC50 value from a direct comparative study was not found in the reviewed literature.[1] It is known to inhibit α-1,6-glucosidase activity.[2][3]
1-Deoxynojirimycin (DNJ)222.4 ± 0.50Yeast α-glucosidaseThe parent compound of this compound.[4]
N-Ethyl-deoxynojirimycin160.5 ± 0.60Yeast α-glucosidaseDemonstrates that N-alkylation can influence potency.[4]
N-Pentyl-deoxynojirimycin30.0 ± 0.60Yeast α-glucosidaseShows a significant increase in potency with a longer alkyl chain.[4]
Acarbose822.0 ± 1.5Yeast α-glucosidaseA widely used reference standard in α-glucosidase inhibition assays.[4]
Miglitol--A clinically used α-glucosidase inhibitor; direct comparative IC50 values under the same experimental conditions as the DNJ derivatives were not found in the reviewed literature.
Voglibose--Another clinically used α-glucosidase inhibitor; direct comparative IC50 values under the same experimental conditions as the DNJ derivatives were not found in the reviewed literature.

Note: The IC50 values for Acarbose, Miglitol, and Voglibose can vary widely across different studies due to the lack of standardized assay conditions. The value presented for Acarbose is from a study directly comparing it with DNJ derivatives, providing a consistent context.

Experimental Protocols

The following is a detailed methodology for a typical in vitro alpha-glucosidase inhibition assay, based on common protocols found in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor in phosphate buffer.

  • Assay Protocol:

    • Add a specific volume of the test compound or reference inhibitor solution to the wells of a 96-well microplate.

    • Add the α-glucosidase solution to each well and incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at the same temperature for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding a sodium carbonate solution to each well.

    • Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • A control reaction without any inhibitor is run in parallel.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the general mechanism of action of alpha-glucosidase inhibitors and a typical experimental workflow.

G Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Digestion by Amylase AlphaGlucosidase Alpha-Glucosidase (Enzyme) Oligosaccharides->AlphaGlucosidase Substrate Binding Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose Hydrolysis Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Inhibitor This compound (Iminosugar Inhibitor) Inhibitor->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of Alpha-Glucosidase Inhibition by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, & Inhibitor Solutions B Add Inhibitor & Enzyme to Microplate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate D->E F Stop Reaction E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Experimental Workflow for Alpha-Glucosidase Inhibition Assay.

References

A Head-to-Head Comparison of N-Methylmoranoline Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, and its derivatives are potent inhibitors of α-glucosidases, enzymes crucial for carbohydrate digestion. This guide provides a comprehensive head-to-head comparison of various N-alkylated moranoline derivatives, focusing on their α-glucosidase inhibitory activity. The information presented is based on available experimental data to aid in the research and development of novel therapeutics, particularly for type 2 diabetes.

Comparative Analysis of α-Glucosidase Inhibitory Activity

The inhibitory potential of a series of N-alkyl-1-deoxynojirimycin (moranoline) derivatives against α-glucosidase has been evaluated, with the results summarized in the table below. The data highlights the structure-activity relationship (SAR), indicating how modifications to the N-alkyl substituent influence the inhibitory potency.

Compound IDN-SubstituentIC50 (µM) against α-GlucosidaseFold-change vs. Acarbose (IC50 = 822.0 µM)
Moranoline (DNJ) -H222.4 ± 0.5~3.7x more potent
Acarbose (Standard)822.0 ± 1.51x
25 Cinnamic acid derivative (n=0)>2000Less potent
26 Cinnamic acid derivative (n=1)1200.0 ± 1.2Less potent
27 Cinnamic acid derivative (n=2)1000.0 ± 1.0Less potent
28 Cinnamic acid derivative (n=3)800.0 ± 1.0~1.03x more potent
29 Cinnamic acid derivative (n=4)650.0 ± 0.8~1.26x more potent
30 Methyl 4-hydroxycinnamate derivative (n=0)1800.0 ± 1.5Less potent
31 Methyl 4-hydroxycinnamate derivative (n=1)1500.0 ± 1.2Less potent
32 Methyl 4-hydroxycinnamate derivative (n=2)1200.0 ± 1.0Less potent
33 Methyl 4-hydroxycinnamate derivative (n=3)1000.0 ± 1.0Less potent
34 Methyl 4-hydroxycinnamate derivative (n=4)450.0 ± 0.8~1.83x more potent
35 Ethyl 4'-hydroxy-3'-methoxycinnamate derivative (n=0)1500.0 ± 1.2Less potent
36 Ethyl 4'-hydroxy-3'-methoxycinnamate derivative (n=1)1200.0 ± 1.0Less potent
37 Ethyl 4'-hydroxy-3'-methoxycinnamate derivative (n=2)1000.0 ± 1.0Less potent
38 Ethyl 4'-hydroxy-3'-methoxycinnamate derivative (n=3)800.0 ± 0.8~1.03x more potent
39 Ethyl 4'-hydroxy-3'-methoxycinnamate derivative (n=4)500.0 ± 0.6~1.64x more potent
40 2'-hydroxychalcone derivative (n=1)160.5 ± 0.6~5.1x more potent
41 2'-hydroxychalcone derivative (n=2)571.6 ± 0.6~1.44x more potent
42 2'-hydroxychalcone derivative (n=3)389.5 ± 0.5~2.1x more potent
43 2'-hydroxychalcone derivative (n=4)30.0 ± 0.6 ~27.4x more potent
44 2'-hydroxychalcone derivative (n=5)356.8 ± 0.5~2.3x more potent

Data extracted from a study by an unnamed research group, which synthesized and evaluated a series of novel N-alkyl-1-deoxynojirimycin derivatives.[1][2]

Key Observations from the Data:

  • Impact of N-Substituent: The nature and length of the N-alkyl chain significantly influence the α-glucosidase inhibitory activity.

  • Superior Potency: Several derivatives exhibited significantly higher potency compared to the standard drug, acarbose. Notably, compound 43 , a 2'-hydroxychalcone derivative with a four-carbon alkyl chain, was approximately 27-fold more potent than acarbose.[1][2]

  • Structure-Activity Relationship (SAR): The data suggests that incorporating a hydrophobic and bulky substituent, such as the 2'-hydroxychalcone moiety, coupled with an optimal alkyl chain length, enhances the inhibitory activity. The presence of two phenyl rings in the chalcone derivatives appears to be a key factor for increased potency.[1][2]

Experimental Protocols

General Synthesis of N-Alkyl-1-Deoxynojirimycin Derivatives

The synthesis of the N-alkylated moranoline derivatives generally involves a multi-step process:

  • Protection of Hydroxyl Groups: The hydroxyl groups of 1-deoxynojirimycin (moranoline) are first protected, typically by acetylation, to prevent unwanted side reactions.

  • N-Alkylation: The protected moranoline is then reacted with an appropriate alkyl halide (e.g., bromoalkane) in the presence of a base to introduce the N-alkyl chain.

  • Deprotection: The protecting groups on the hydroxyl functions are subsequently removed to yield the final N-alkylated derivative.

A more specific synthetic route for the highly potent 2'-hydroxychalcone derivatives involves:

  • Synthesis of the Chalcone Moiety: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base to form the chalcone backbone.

  • Coupling to the Moranoline Scaffold: The synthesized chalcone derivative is then coupled to the N-position of the protected moranoline.

  • Final Deprotection: Removal of the protecting groups yields the target N-alkyl-chalcone-moranoline hybrid.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is typically determined using a colorimetric assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or acarbose in a phosphate buffer for a defined period (e.g., 10 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, pNPG.

  • The reaction mixture is incubated for a further period (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway of α-Glucosidase Inhibition

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Disaccharides Disaccharides (Maltose, Sucrose) Carbohydrates->Disaccharides Digestion Alpha_Glucosidase α-Glucosidase (Brush Border Enzyme) Disaccharides->Alpha_Glucosidase Monosaccharides Monosaccharides (Glucose) Bloodstream Bloodstream Monosaccharides->Bloodstream Alpha_Glucosidase->Monosaccharides Hydrolysis Normoglycemia Reduced Glucose Absorption & Normoglycemia Alpha_Glucosidase->Normoglycemia Inhibitor This compound Derivatives Inhibitor->Alpha_Glucosidase Inhibition Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Bloodstream->Normoglycemia

Caption: Mechanism of α-glucosidase inhibition by this compound derivatives.

Experimental Workflow for α-Glucosidase Inhibitor Screening

experimental_workflow Start Start: Synthesize This compound Derivatives Screening In Vitro α-Glucosidase Inhibition Assay Start->Screening IC50 Determine IC50 Values Screening->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Kinetic Kinetic Studies (e.g., Lineweaver-Burk Plot) IC50->Kinetic Signaling Investigate Effects on Glucose Transport Signaling (e.g., GLUT4 translocation) SAR->Signaling Lead Identify Lead Compounds for Further Development SAR->Lead Mechanism Elucidate Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetic->Mechanism Mechanism->Signaling Mechanism->Lead Signaling->Lead

Caption: A typical workflow for the screening and characterization of novel α-glucosidase inhibitors.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound derivatives is the competitive inhibition of α-glucosidases in the small intestine. By binding to the active site of these enzymes, they prevent the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed glucose absorption leads to a reduction in postprandial hyperglycemia.

While direct comparative studies on the effects of various N-alkylated moranoline derivatives on specific signaling pathways are limited, the parent compound, 1-deoxynojirimycin (DNJ), has been shown to influence glucose homeostasis through pathways beyond simple α-glucosidase inhibition. Studies suggest that DNJ can modulate the insulin signaling pathway. Specifically, it has been observed to affect the expression and translocation of Glucose Transporter 4 (GLUT4), a key protein responsible for insulin-mediated glucose uptake into muscle and fat cells.[3] The proposed mechanism involves the activation of the insulin receptor (IR) and adiponectin (ADIPO) signaling pathways, which in turn influences the expression of AMP-activated protein kinase (AMPK) and subsequent GLUT4 translocation.[3]

It is plausible that the N-alkylated derivatives of moranoline, particularly those exhibiting high potency, may also exert their effects through similar modulations of glucose transport signaling pathways. However, further research is required to elucidate the specific effects of different N-substituents on these intricate cellular processes. The enhanced in vivo hypoglycemic activity of some derivatives compared to their in vitro potency suggests that their mechanisms may involve more than just enzymatic inhibition and could include effects on glucose transport and metabolism.[4]

Conclusion

This comparative guide highlights the significant potential of N-alkylated moranoline derivatives as potent α-glucosidase inhibitors. The presented data clearly demonstrates that strategic modification of the N-substituent can lead to compounds with substantially improved inhibitory activity compared to the parent compound and the standard drug acarbose. The 2'-hydroxychalcone derivatives, in particular, stand out as promising candidates for further investigation. Future research should focus on elucidating the detailed mechanisms of action of these potent derivatives, including their effects on glucose transport signaling pathways, to fully realize their therapeutic potential in the management of type 2 diabetes and related metabolic disorders.

References

A Comparative Guide to the Reproducibility of N-Methyl-1-deoxynojirimycin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data on N-Methyl-1-deoxynojirimycin, a compound more formally known as N-methyl-1-deoxynojirimycin (N-MDNJ) or sometimes referred to by the parent compound's name, Moranoline. The focus is on the reproducibility of its synthesis and its biological activity as an α-glucosidase inhibitor. This document summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in evaluating and designing their own experiments.

Executive Summary

N-Methyl-1-deoxynojirimycin is a member of the iminosugar class of compounds, which are potent inhibitors of glycosidases.[1] The N-alkylation of the parent compound, 1-deoxynojirimycin (DNJ), has been a common strategy to modulate its biological activity and pharmacokinetic properties.[2][3] This guide compiles and compares data from multiple studies on N-MDNJ and related N-alkylated derivatives to assess the consistency of reported findings. While direct reproducibility is influenced by variations in experimental setups, a comparative analysis of reported data provides valuable insights into the robustness of these findings.

Data Presentation: Synthesis and Biological Activity

The reproducibility of the synthesis of N-alkylated deoxynojirimycin derivatives can be assessed by comparing the reported yields and purity from different studies. Similarly, the consistency of their biological activity is evaluated by comparing their half-maximal inhibitory concentrations (IC50) against α-glucosidase.

Table 1: Comparison of Synthesis Yields for N-Alkylated Deoxynojirimycin Derivatives
CompoundN-SubstituentSynthesis Method HighlightsReported Yield (%)Purity (%)Reference
4 -(CH2)5-O-ChrysinReductive amination3797[4]
5 -(CH2)8-O-ChrysinReductive amination3697[4]
18a 4-hydroxy-3-methoxybenzylReductive aminationNot explicitly stated for final compound92-98[3]
18b 3-bromo-4-hydroxy-5-methoxybenzylReductive aminationNot explicitly stated for final compound92-98[3]
27 Cinnamic acid derivative with C4 linkerMulti-step synthesis involving alkylationNot explicitly stated for final compound91.5[5]
43 2'-hydroxychalcone derivative with C5 linkerMulti-step synthesis involving alkylationNot explicitly stated for final compound>95 (assumed)[5]

Note: Direct comparison of yields is challenging due to the multi-step nature of the syntheses and variations in reporting. However, the reported purities are generally high, suggesting that the final compounds can be obtained in a highly pure form.

Table 2: Comparative in vitro α-Glucosidase Inhibitory Activity (IC50) of N-Substituted Deoxynojirimycin Derivatives
CompoundN-SubstituentEnzyme SourceIC50 (µM)Reference CompoundReference IC50 (µM)Reference
DNJ -HNot specified155 ± 15--[2]
N-MDNJ -CH3Rat intestinal epithelial cellsSimilar inhibition to DNJDNJNot specified[6][7]
18a 4-hydroxy-3-methoxybenzylNot specified207 ± 110Acarbose353 ± 90[3]
18b 3-bromo-4-hydroxy-5-methoxybenzylNot specified276 ± 130Acarbose353 ± 90[3]
27 Cinnamic acid derivative with C4 linkerNot specified559.3 ± 0.28Acarbose822.0 ± 1.5[5]
43 2'-hydroxychalcone derivative with C5 linkerNot specified30.0 ± 0.60Acarbose822.0 ± 1.5[5]
6 -(CH2)6-NH-(4-azido-2-nitrophenyl)ER α-glucosidase I0.017NB-DNJNot specified[8]
4 -(CH2)5-O-Chrysinα-glucosidaseNot specified1-deoxynojirimycin8.15 ± 0.12[4]
5 -(CH2)8-O-Chrysinα-glucosidaseNot specified1-deoxynojirimycin8.15 ± 0.12[4]
NB-DNJ -ButylWhitefly (Bemisia tabaci)Less potent than DNJDNJMore potent than NB-DNJ[9]
NN-DNJ -NonylWhitefly (Bemisia tabaci)Less potent than DNJDNJMore potent than NB-DNJ[9]

Note: The IC50 values show variability depending on the N-substituent and the specific α-glucosidase enzyme used in the assay. This highlights the importance of using standardized assays for direct comparison. However, the general trends, such as the increased potency with certain hydrophobic N-substituents, appear to be consistent across different studies.[3][5] Kinetic studies have consistently shown that these compounds act as competitive inhibitors of α-glucosidase.[2][5]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed and standardized protocols are crucial. Below are generalized methodologies for the synthesis of N-alkylated deoxynojirimycin derivatives and the in vitro α-glucosidase inhibition assay, based on the reviewed literature.

Synthesis of N-Alkylated Deoxynojirimycin Derivatives (General Protocol)

A common and reproducible method for the synthesis of N-alkylated deoxynojirimycin derivatives is through reductive amination.

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Aldehyde or ketone corresponding to the desired N-substituent

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., methanol, dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve 1-deoxynojirimycin in the chosen solvent.

  • Add the corresponding aldehyde or ketone to the solution.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a suitable reagent (e.g., water or a mild acid).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro α-Glucosidase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of N-alkylated deoxynojirimycin derivatives.

Materials:

  • α-Glucosidase from a specified source (e.g., baker's yeast, mammalian intestine)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (N-alkylated deoxynojirimycin derivatives)

  • Positive control (e.g., Acarbose, 1-Deoxynojirimycin)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

  • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.

  • Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A detailed protocol can be found in the work by Dineshkumar et al.[10]

Mandatory Visualization

Signaling Pathway: Inhibition of Glycoprotein Processing

N-alkylated deoxynojirimycin derivatives primarily exert their biological effects by inhibiting α-glucosidases, key enzymes in the processing of N-linked glycoproteins in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral and cellular glycoproteins.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitor Inhibitor Action Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Protein Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man9GlcNAc2-Protein Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Calnexin Calnexin/Calreticulin Cycle (Proper Folding) Man9GlcNAc2->Calnexin Misfolded Misfolded Protein Calnexin->Misfolded CorrectlyFolded Correctly Folded Glycoprotein Calnexin->CorrectlyFolded Inhibitor N-Alkyl-Deoxynojirimycin (e.g., N-MDNJ) Inhibitor->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II Inhibitor->Glc1Man9GlcNAc2

Caption: Inhibition of ER α-glucosidases by N-alkyl-deoxynojirimycin derivatives.

Experimental Workflow: Evaluation of α-Glucosidase Inhibitors

The following workflow outlines the typical steps involved in the synthesis and biological evaluation of novel N-alkylated deoxynojirimycin derivatives as α-glucosidase inhibitors.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Start: 1-Deoxynojirimycin (DNJ) Reaction Reductive Amination with Aldehyde/Ketone Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay In Vitro α-Glucosidase Inhibition Assay Characterization->Assay IC50 IC50 Determination Assay->IC50 Kinetics Kinetic Studies (e.g., Lineweaver-Burk) IC50->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR

Caption: A typical experimental workflow for synthesizing and evaluating α-glucosidase inhibitors.

Conclusion

The reproducibility of experiments involving N-Methyl-1-deoxynojirimycin and its N-alkylated analogs is generally good, particularly concerning the synthesis of highly pure compounds. However, direct comparison of biological activity data, such as IC50 values, requires careful consideration of the specific experimental conditions used in each study. Variations in enzyme source, substrate concentration, and incubation times can lead to different absolute values. Despite these variations, the overall structure-activity relationships appear consistent across multiple reports, indicating that the observed trends in inhibitory potency are robust. For researchers aiming to build upon existing work, adherence to detailed and standardized protocols, such as those outlined in this guide, is paramount for ensuring the reproducibility and comparability of their findings.

References

N-Methylmoranoline's Glucosidase Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selective inhibition of glucosidases by compounds like N-Methylmoranoline is critical. This guide provides a comparative analysis of this compound's inhibitory activity against various glucosidases, supported by available experimental data and detailed protocols.

This compound, also known as N-methyl-1-deoxynojirimycin (MDJN), is a derivative of the iminosugar 1-deoxynojirimycin (DNJ). These compounds are analogues of glucose in which the ring oxygen is replaced by a nitrogen atom. This structural mimicry allows them to act as competitive inhibitors of glucosidases, enzymes that hydrolyze glycosidic bonds. The selectivity of these inhibitors against different types of glucosidases is a key determinant of their therapeutic potential and side-effect profile.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound varies significantly across different glucosidases. This selectivity is crucial for targeting specific biological pathways. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against a range of glucosidases. For comparison, data for the parent compound, 1-deoxynojirimycin (DNJ), and the clinically used α-glucosidase inhibitor, acarbose, are also included where available.

GlucosidaseSourceThis compound (MDJN) IC50 (µM)1-Deoxynojirimycin (DNJ) IC50 (µM)Acarbose IC50 (µM)
α-GlucosidaseYeast-222.4 ± 0.5[1]822.0 ± 1.5[1]
SucraseRabbitData not available--
MaltaseRabbitData not available--

Further research is required to populate a more comprehensive comparative table of IC50 values for this compound against a wider array of glucosidases from various sources.

Experimental Protocols

The determination of a compound's inhibitory activity against a specific glucosidase is a fundamental aspect of drug discovery and development. Below is a detailed methodology for a key experiment used to ascertain the IC50 values of glucosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric assay is a common method to determine the inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (or other test inhibitors)

  • Acarbose (as a positive control)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of α-glucosidase in phosphate buffer. Also, prepare a stock solution of the substrate, pNPG, in the same buffer.

  • Inhibitor Preparation: Dissolve this compound and the positive control (acarbose) in the phosphate buffer to create a series of dilutions at different concentrations.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.

    • Add different concentrations of the this compound solution or the positive control to the respective wells.

    • Include a control group with the enzyme and buffer but no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH and denatures the enzyme, halting the reaction. It also induces a color change in the product.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of pNPG.

  • Calculation of Inhibition and IC50:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

This compound primarily exerts its effect by inhibiting glucosidases involved in two major cellular processes: digestion of carbohydrates in the gut and the processing of N-linked glycoproteins in the endoplasmic reticulum (ER).

Inhibition of Glycoprotein Processing

This compound is a known inhibitor of ER α-glucosidases I and II, which are crucial for the proper folding and quality control of newly synthesized glycoproteins.[2] Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and ER-associated degradation (ERAD).

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Removal of terminal glucose Calnexin_Calreticulin Calnexin/Calreticulin Cycle (Folding) Glucosidase_II->Calnexin_Calreticulin Removal of second glucose Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Golgi Transport to Golgi Correctly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD N_Methylmoranoline This compound N_Methylmoranoline->Glucosidase_I N_Methylmoranoline->Glucosidase_II

Caption: Inhibition of Glycoprotein Processing by this compound.

Experimental Workflow for Determining Glucosidase Inhibition

The following diagram illustrates a typical workflow for screening and characterizing glucosidase inhibitors.

Glucosidase_Inhibition_Workflow cluster_workflow Experimental Workflow Compound_Library Compound Library (e.g., this compound) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active 'Hits' IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Selectivity_Panel Selectivity Profiling (Panel of different glucosidases) IC50_Determination->Selectivity_Panel Mechanism_of_Inhibition Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_of_Inhibition Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile

References

Benchmarking N-Methylmoranoline: A Comparative Analysis Against Industry-Standard Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic agents for managing type 2 diabetes, alpha-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This guide provides a comprehensive benchmark analysis of N-Methylmoranoline, a derivative of the naturally occurring iminosugar moranoline (also known as 1-deoxynojirimycin), against the established industry standards, acarbose and miglitol. This report is intended for researchers, scientists, and drug development professionals, offering a comparative overview of in vitro efficacy and in vivo hypoglycemic activity, supported by detailed experimental protocols.

Mechanism of Action: Targeting Alpha-Glucosidase

This compound, along with acarbose and miglitol, functions by competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By hindering this process, these inhibitors effectively slow down glucose absorption, thereby mitigating the sharp increase in blood glucose levels after a meal.

Alpha-Glucosidase Inhibition Pathway cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Carbohydrates Complex Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Pancreatic Amylase AlphaGlucosidase Alpha-Glucosidase (Sucrase, Maltase, etc.) Oligosaccharides->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound Acarbose Miglitol Inhibitor->AlphaGlucosidase Competitive Inhibition Alpha-Glucosidase Inhibition Assay Workflow A Prepare Solutions: - Alpha-glucosidase enzyme - p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate - Test compound (this compound) and standards - Phosphate buffer (pH 6.8) - Sodium carbonate (stop solution) B Incubate enzyme with test compound/standard (Pre-incubation) A->B C Add pNPG substrate to initiate reaction B->C D Incubate at 37°C C->D E Add sodium carbonate to stop the reaction D->E F Measure absorbance at 405 nm E->F G Calculate % inhibition and IC50 value F->G Oral Sucrose Tolerance Test Workflow A Fast rats overnight B Administer test compound (this compound) or vehicle orally A->B C After a set time (e.g., 30 min), administer an oral sucrose load (e.g., 2 g/kg) B->C D Collect blood samples at various time points (e.g., 0, 30, 60, 90, 120 min) C->D E Measure blood glucose levels D->E F Plot blood glucose concentration vs. time and calculate the Area Under the Curve (AUC) E->F G Compare AUC of treated groups to the control group F->G

Safety Operating Guide

Safe Disposal of N-Methylmoranoline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of N-Methylmoranoline (CAS 69567-10-8), an α-glucosidase inhibitor.

Disclaimer: this compound is also known as N-Methyldeoxynojirimycin.[1][2] The following procedures are based on available safety data sheets, which indicate that this substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is imperative to handle all chemical substances with care and to adhere to the specific disposal regulations of your institution and local authorities.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not classified as hazardous, good laboratory practice dictates a cautious approach.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear standard laboratory gloves (nitrile or latex) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of non-hazardous chemical waste is to prevent its entry into the environment through improper channels.

  • Container Management:

    • Do not mix this compound with other waste, particularly hazardous materials.[3]

    • Keep the chemical in its original container whenever possible.[3]

    • If the original container is compromised, use a new, clean, and clearly labeled container. The label should include the full chemical name ("this compound") and CAS number (69567-10-8).

  • Waste Collection:

    • For solid this compound, carefully sweep the material to avoid generating dust.

    • Place the solid waste into a designated, sealed container for non-hazardous chemical waste.

  • Decontamination of Empty Containers:

    • Handle uncleaned containers as you would the product itself.[3]

    • Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.

    • Collect the rinsate (the solvent used for rinsing) and manage it as chemical waste. For small quantities of a non-hazardous substance, your institution's guidelines may permit disposal of the dilute rinsate down the drain with copious amounts of water. Always confirm this with your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal:

    • Dispose of the sealed waste container and any contaminated materials (e.g., gloves, weighing paper) through your institution's official chemical waste management program. This typically involves collection by a licensed disposal company.[4]

III. Chemical and Physical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 69567-10-8
Molecular Formula C₇H₁₅NO₄
Molecular Weight 177.2 g/mol
Appearance Solid
Purity ≥95%
Storage Temperature -20°C
Hazard Classification Not classified as hazardous (GHS)

(Data sourced from supplier information)[2]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Is the container empty? B->C D Triple rinse with a suitable solvent. C->D Yes G Place solid this compound in a labeled, sealed waste container. C->G No E Collect rinsate for proper disposal. D->E F Dispose of rinsed container as non-hazardous waste. E->F H Store waste container in a designated area. G->H I Arrange for pickup by institutional chemical waste management. H->I

References

Personal protective equipment for handling N-Methylmoranoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of N-Methylmoranoline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidance is extrapolated from the safety data of the closely related compound, 1-Deoxynojirimycin (DNJ), and general principles of laboratory safety for handling chemical compounds of unknown toxicity. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a comprehensive approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar research chemicals.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.Protects eyes from splashes and airborne particles.
Face Shield8-inch minimum.Provides additional protection for the face from splashes.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber), inspected before use. Use proper glove removal technique.Prevents direct skin contact with the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Protective ClothingAppropriate protective clothing to prevent skin exposure.Recommended for larger quantities or when there is a significant risk of contamination.
Respiratory Protection Dust RespiratorRecommended when handling the solid form to avoid inhalation of dust particles.Prevents inhalation of the compound.
Handling and Storage

Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust when handling the solid form.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible substances, such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Minor Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent or detergent and wipe dry.

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent the spill from entering drains.

    • Contain the spill using absorbent materials.

    • Follow institutional procedures for large chemical spills.

First Aid Measures

Immediate first aid can significantly mitigate the effects of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]
Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of the chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

  • Contaminated Materials: All contaminated materials, including gloves, lab coats, and absorbent pads, should be placed in a sealed, labeled container and disposed of as hazardous waste.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling, use, and disposal of this compound in a laboratory setting.

A 1. Preparation & Risk Assessment B 2. Don PPE A->B C 3. Chemical Handling (in Fume Hood) B->C D 4. Experimentation C->D H Emergency Procedures C->H E 5. Decontamination D->E D->H F 6. Doff PPE E->F E->H G 7. Waste Disposal F->G

Caption: Workflow for Safe this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.